molecular formula C9H7NOS B3213087 6-(Thiophen-2-yl)pyridin-2(1H)-one CAS No. 1111114-71-6

6-(Thiophen-2-yl)pyridin-2(1H)-one

货号: B3213087
CAS 编号: 1111114-71-6
分子量: 177.22 g/mol
InChI 键: OYXVCXRBUVWISS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Thiophen-2-yl)pyridin-2(1H)-one is a synthetically produced heterocyclic compound featuring a pyridin-2-one core fused with a thiophene ring. This structure is a key pharmacophore in medicinal chemistry, known for its significant potential in anticancer research. While specific data for this compound is emerging, a closely related analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25), has demonstrated potent in vivo antitumor efficacy . In preclinical studies, SK-25 exhibited remarkable tumor growth inhibition, showing up to 94.71% inhibition in Ehrlich ascites carcinoma models and 59.06% inhibition in solid Ehrlich tumors at a dose of 30 mg/kg . Furthermore, this related compound was found to be well-tolerated in an acute oral toxicity study, with no observed gross pathological or histopathological changes at a high dose of 1000 mg/kg . The mechanism of action for this class of compounds often involves instigating apoptosis (programmed cell death) in malignant cells, with studies on the analog confirming the induction of apoptosis and a loss of mitochondrial membrane potential, which is a key step in the apoptotic pathway . Compounds based on the pyridine and thiophene scaffolds are also investigated for a range of other pharmacological activities, including anti-inflammatory and antioxidant applications, highlighting the versatility of this structural motif in drug discovery . This product is intended for research purposes only by qualified professionals. It is not for diagnostic or therapeutic use.

属性

IUPAC Name

6-thiophen-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXVCXRBUVWISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671726
Record name 6-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-71-6
Record name 6-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Tautomeric Equilibrium of 6-(Thiophen-2-yl)pyridin-2(1H)-one in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms of substituted pyridines is a foundational concept in heterocyclic chemistry, profoundly impacting pharmacophore mapping, receptor binding affinities, and drug formulation[1]. For 6-(Thiophen-2-yl)pyridin-2(1H)-one , the introduction of a π -electron-rich, polarizable thiophene ring at the C6 position introduces complex steric and electronic variables that disrupt the standard tautomeric baseline of unsubstituted 2-pyridone. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the causality behind solvent effects, dimerization dynamics, and the self-validating analytical protocols required to quantify these states in solution.

Theoretical Framework: The Lactam-Lactim Landscape

Mechanistic Causality of Tautomerization

In unsubstituted 2-pyridone, the energy difference between the lactam and lactim tautomers is remarkably small (often <1 kcal/mol in the gas phase), leading to a highly sensitive equilibrium[1]. The tautomerization is driven by a competition between two stabilizing forces:

  • Aromaticity: The lactim (2-hydroxypyridine) form benefits from a fully delocalized 6 π -electron aromatic system.

  • Amide Resonance: The lactam (2-pyridone) form is stabilized by strong amide-like resonance and high polarity, which is highly favorable in condensed phases.

The 6-(Thiophen-2-yl) Substituent Effect

The presence of a 2-thienyl group at the C6 position alters this balance through two primary mechanisms:

  • Electronic Conjugation: The thiophene ring acts as an electron-donating group through resonance. This extended conjugation stabilizes the aromatic lactim form to a greater degree than the non-aromatic lactam form, subtly shifting the intrinsic equilibrium constant ( KT​ ) toward the hydroxyl tautomer compared to the parent 2-pyridone[2].

  • Steric Hindrance: The bulky thiophene ring adjacent to the nitrogen atom disrupts the planar geometry required for the classic, highly stable hydrogen-bonded lactam dimers[3]. By destabilizing the dimer, the steric bulk indirectly increases the population of monomeric species in non-polar solutions.

Solvent Effects and Dimerization Dynamics

The tautomeric state of 6-(Thiophen-2-yl)pyridin-2(1H)-one is not a static property; it is a dynamic system strictly governed by its solvation environment[4].

The Monomer-Dimer Intersect

In solution, tautomerization cannot be evaluated without accounting for dimerization. The lactam form is highly polar and readily forms strongly hydrogen-bonded dimers in apolar media (e.g., chloroform, cyclohexane)[3]. However, because the 6-thienyl group introduces steric clash, the dimerization constant ( KD​ ) is lower than that of unsubstituted 2-pyridone.

  • Apolar Solvents: At high concentrations, the lactam dimer predominates. At extreme dilution, the less polar lactim monomer becomes thermodynamically favored[3].

  • Protic/Polar Solvents: Solvents like water or methanol act as competitive hydrogen-bond donors and acceptors. They break the dimers and heavily solvate the highly polar lactam monomer, shifting the equilibrium almost entirely to the 2-pyridone form[5].

G LM Lactam Monomer (High Polarity) LTM Lactim Monomer (Low Polarity) LM->LTM Tautomerization (K_T) LD Lactam Dimer (H-Bonded) LM->LD Dimerization (K_D) LTD Lactim Dimer (Weakly H-Bonded) LTM->LTD Dimerization (K_D') LD->LTD Dimer Tautomerization

Thermodynamic cycle of lactam-lactim tautomerization and dimerization.

Quantitative Data: Solvent Polarity vs. Equilibrium

The following table summarizes the representative thermodynamic behavior of 6-substituted 2-pyridones across various solvent environments, illustrating the profound impact of the dielectric constant ( ε ) and hydrogen-bonding capacity.

Solvent EnvironmentDielectric Constant ( ε )Predominant Species (High Conc.)Predominant Species (Low Conc.)Estimated KT​ ([Lactim]/[Lactam])
Cyclohexane 2.0Lactam DimerLactim Monomer >2.5 (Monomer state)
Chloroform (CHCl 3​ ) 4.8Lactam DimerMixed Monomers ≈0.8−1.2
Dimethyl Sulfoxide 46.7Lactam MonomerLactam Monomer <0.1
Water (H 2​ O) 80.1Lactam MonomerLactam Monomer <0.01

Data extrapolated from established tautomeric behaviors of 6-aryl-2-pyridone systems[3],[5].

Experimental Workflows & Self-Validating Protocols

To rigorously quantify the tautomeric equilibrium of 6-(Thiophen-2-yl)pyridin-2(1H)-one, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to the rapid exchange rates and overlapping dimer/monomer signals.

Workflow Prep 1. Sample Preparation (Variable Solvents & Conc.) UV 2A. UV-Vis Spectroscopy (Isosbestic Point Analysis) Prep->UV NMR 2B. VT-NMR Spectroscopy (Chemical Shift & Exchange Rates) Prep->NMR Data 3. Thermodynamic Extraction (Van't Hoff Plot & K_eq) UV->Data NMR->Data

Self-validating experimental workflow for tautomeric quantification.

Protocol 1: UV-Vis Spectroscopic Titration (Solvent Polarity Gradient)

UV-Vis spectroscopy is highly sensitive to the electronic differences between the non-aromatic lactam ( λmax​≈330 nm) and the aromatic lactim ( λmax​≈300 nm) chromophores[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of 6-(Thiophen-2-yl)pyridin-2(1H)-one in anhydrous 1,4-dioxane.

  • Solvent Gradient Formulation: Prepare 10 samples (10 μ M final concentration) by diluting the stock into a gradient of Dioxane/Methanol mixtures (from 100% Dioxane to 100% Methanol). Causality: The low concentration (10 μ M) ensures the dissociation of dimers, isolating the pure monomeric tautomerization event.

  • Spectral Acquisition: Record the absorption spectra from 250 nm to 400 nm at a constant temperature (e.g., 25.0 ± 0.1 °C)[6].

  • Isosbestic Point Validation: Overlay the spectra. The presence of a sharp isosbestic point validates a clean two-state equilibrium (Lactam Lactim) without degradation or higher-order aggregation.

  • Data Extraction: Calculate the equilibrium constant ( KT​ ) by deconvoluting the overlapping bands using reference spectra of N-methylated (fixed lactam) and O-methylated (fixed lactim) analogues[3].

Protocol 2: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

NMR provides atomic-level resolution of the tautomers. While proton exchange is often too fast to see distinct -NH and -OH peaks at room temperature, the carbon skeleton signals (specifically C3 and C5) shift proportionally to the time-averaged population of the tautomers[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous CDCl 3​ (to observe both forms) and transfer to a dry NMR tube.

  • Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra at 25 °C. Identify the C3 and C5 carbon shifts, which are highly sensitive to the π -electron density changes between the pyridone and hydroxypyridine forms.

  • Temperature Gradient: Acquire 13 C NMR spectra at 10 °C increments from -20 °C to +50 °C. Allow 10 minutes of thermal equilibration per step.

  • Self-Validation via Concentration: Repeat the experiment at a 10-fold lower concentration. Causality: If the chemical shifts change with concentration at a constant temperature, dimerization is occurring. If they only change with temperature, you have isolated the tautomeric shift.

  • Van't Hoff Analysis: Plot ln(KT​) versus 1/T . The slope of this line yields the standard enthalpy of tautomerization ( ΔH∘ ), and the intercept yields the standard entropy ( ΔS∘ )[5].

References

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position. Journal of the Chemical Society B: Physical Organic.[Link]

  • 2-Pyridone. Wikipedia, The Free Encyclopedia.[Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. J. Chem. Soc., Perkin Trans. 2.[Link]

  • 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. PubMed (NIH).[Link]

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. PMC (NIH).[Link]

Sources

In vitro biological activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its ability to bind to a wide range of biological targets.[1][2] When fused with a thiophene ring at the 6-position, the resulting 6-(Thiophen-2-yl)pyridin-2(1H)-one derivatives exhibit a remarkable breadth of pharmacological activities.[3][4][5] These compounds have emerged as promising candidates for the development of new therapeutic agents, demonstrating significant potential in oncology, microbiology, and immunology.[1][2][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the in vitro biological activities of this compound class, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols. We will explore the causality behind experimental choices and provide a framework for the continued investigation of these versatile molecules.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 6-(Thiophen-2-yl)pyridin-2(1H)-one have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is multifaceted, primarily involving the disruption of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2]

A. Core Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives stems from their ability to interact with several key intracellular targets:

  • Protein Kinase Inhibition : A primary mechanism is the inhibition of protein kinases, which are essential regulators of cellular signaling.[1] Certain derivatives have been identified as potent inhibitors of oncogenic kinases such as PIM-1 serine/threonine kinase and c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression.[1] Furthermore, their anti-proliferative activity has been linked to the blockade of extracellular signal-regulated kinases (ERK1/2) phosphorylation, a critical component of the MAPK/ERK pathway.[1]

  • Inhibition of Translation Initiation : Specific derivatives have been shown to act as regulators of eukaryotic translation initiation factor 3, subunit A (eIF3a).[7] By suppressing eIF3a, these compounds can halt the initiation of translation, a process fundamental to protein synthesis and, consequently, cell growth and proliferation.[7] One study identified 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one as a potent and selective inhibitor of the A549 lung cancer cell line through this mechanism.[7]

  • Induction of Apoptosis : Beyond cytostatic effects, some compounds in this class actively induce programmed cell death, or apoptosis. For instance, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one was found to instigate apoptosis in MiaPaCa-2 pancreatic cancer cells.[8]

cluster_0 MAPK/ERK Pathway Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Derivative Pyridinone Derivative Derivative->ERK  Inhibits  Phosphorylation

Diagram 1: Inhibition of the MAPK/ERK signaling pathway.
B. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95
1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (22)A549 (Lung)0.13
Tetralin-6-yl-2-oxopyridine derivative (6a)HeLa (Cervical)3.5[4]
Tetralin-6-yl-2-oxopyridine derivative (6a)MCF7 (Breast)4.5[4]
Pyrido[2,3-d]pyrimidine derivative (5d)HeLa (Cervical)9.1[9]
Pyrido[2,3-d]pyrimidine derivative (5d)A549 (Lung)11.3[9]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 48-72 hours under the same conditions. The duration is optimized based on the cell line's doubling time.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

II. Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antibacterial agents.[10] Thiophene-based pyridinone derivatives have shown considerable promise, exhibiting activity against a range of pathogenic bacteria, including resistant strains.[3][10][11]

A. Mechanism of Action: Disrupting Bacterial Cell Division

A key target for these compounds is the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[10]

  • Inhibition of FtsZ Polymerization : FtsZ polymerizes to form the Z-ring at the site of cell division, a critical step for cytokinesis. Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the dynamic polymerization of FtsZ in a dose-dependent manner.[10]

  • Inhibition of GTPase Activity : The polymerization of FtsZ is dependent on its GTPase activity. The binding of these derivatives can interfere with this enzymatic function, further disrupting Z-ring formation.

  • Bactericidal Effects : By effectively inhibiting FtsZ, these compounds block cell division, leading to filamentation of the bacteria and eventual cell death. This mechanism is particularly valuable as FtsZ is a novel target, reducing the likelihood of cross-resistance with existing antibiotics.[10]

cluster_workflow Antimicrobial Screening Workflow Start Prepare Bacterial Inoculum Prepare_Plates Dispense Broth & Compound Dilutions in 96-well Plate Start->Prepare_Plates Inoculate Inoculate Wells with Bacteria Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End Results Read_MIC->End

Diagram 2: Experimental workflow for antimicrobial screening.
B. Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound Class/DerivativeMicroorganismActivity (Inhibition Zone mm or MIC µg/mL)Reference
Pyrazolo[3,4-b]pyridines (6a-h)Bacillus subtilisModerate (IZ: 12-14 mm)[3]
Thieno[2,3-b]pyridines (8a, 8e)Bacillus subtilisModerate (IZ: 12-14 mm)[3]
6-phenyl pyridine derivative (11)Gram-positive & Gram-negativePotent Activity (details not specified)[11]
Thiophenyl-pyrimidine (F20)MRSAPotent (details not specified)[10]
Thiophenyl-pyrimidine (F20)VREsPotent (details not specified)[10]
Pyridinethiones (5a)Streptomyces sp.Good (IZ: 17-20 mm at 10-40 µg)[12]
Pyridinethiones (5a)Aspergillus nigerGood (IZ: 16-20 mm at 10-40 µg)[12]
C. Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution : Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathogenic component of numerous diseases. Thiophene and pyridinone derivatives are known for their anti-inflammatory properties, and the 6-(thiophen-2-yl)pyridin-2(1H)-one scaffold is a promising area for the development of new anti-inflammatory drugs.[2][13][14]

A. Potential Mechanisms of Action

While direct in vitro studies on this specific class are emerging, the known activities of related thiophene and pyridazinone compounds suggest several plausible mechanisms:[13][14]

  • Inhibition of Pro-inflammatory Cytokines : Thiophene derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[5] This is likely achieved through the inhibition of signaling pathways like NF-κB.

  • Enzyme Inhibition : These compounds may act as inhibitors of enzymes central to the inflammatory cascade, such as cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX).[13]

  • p38α Kinase Inhibition : Related N-aryl pyridinones have been developed as selective inhibitors of p38α kinase, a key regulator of TNF-α expression, suggesting this as a potential target.[2]

cluster_inflammation Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB p38 p38 MAPK Pathway TLR4->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines iNOS iNOS Expression NF_kB->iNOS p38->Cytokines NO Nitric Oxide (NO) iNOS->NO Derivative Pyridinone Derivative Derivative->NF_kB Inhibits Derivative->p38 Inhibits

Diagram 3: Potential sites of action in inflammatory pathways.
B. Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures nitrite (a stable breakdown product of nitric oxide), a key inflammatory mediator produced by macrophages upon stimulation.

Protocol:

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and grow to ~80% confluency.

  • Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection : Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction : Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development : Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Quantification : Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the readings to a standard curve prepared with known concentrations of sodium nitrite. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion and Future Outlook

The 6-(Thiophen-2-yl)pyridin-2(1H)-one scaffold has unequivocally demonstrated its value as a versatile and potent core in medicinal chemistry. Its derivatives exhibit a wide spectrum of in vitro biological activities, targeting critical pathways in cancer, microbial infections, and inflammation. The ability to readily modify the core structure allows for the fine-tuning of biological targets and physicochemical properties, paving the way for the development of highly selective and efficacious therapeutic agents.

Future research should focus on lead optimization to enhance potency and drug-like properties, comprehensive in vivo studies to validate the in vitro findings, and further elucidation of their precise molecular mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in modern medicine.

References

  • Nepali, K., et al. (2015). Antitumour and Acute Toxicity Studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one Against Ehrlich Ascites Carcinoma and Sarcoma-180. ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Hafez, H. N., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. Available at: [Link]

  • Al–Hazmi, A. A., et al. (2018). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. PMC. Available at: [Link]

  • Chhelana, V. (2025). A Comprehensive Review on Synthesis and Anticancer Activity of Pyridopyrimidine Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Available at: [Link]

  • Al-Masum, M. A., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available at: [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • El-Sayed, M. T. (2024). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]

  • Sharma, N., et al. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Chen, Y. H., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

  • Lestari, D., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Hrytsai, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry. Available at: [Link]

  • Kumar, D. S., et al. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. Available at: [Link]

  • Wang, S., et al. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. Available at: [Link]

  • Foroumadi, A., et al. (2012). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Liu, J., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

  • Khan, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Anonymous. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the three-dimensional atomic arrangement of 6-(Thiophen-2-yl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridinone scaffold is a key feature in numerous marketed drugs, and understanding its structural properties is crucial for rational drug design and development.[1][2] This document details the synthesis, single-crystal X-ray diffraction analysis, and in-depth computational investigation of intermolecular interactions that govern the crystal packing of the title compound.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Crystal engineering, the understanding and utilization of intermolecular interactions for the design of new solids, is therefore a cornerstone of modern drug development.[3] For heterocyclic compounds like 6-(Thiophen-2-yl)pyridin-2(1H)-one, a detailed analysis of the crystal structure provides invaluable insights into potential polymorphism, which can have significant implications for a drug's therapeutic efficacy and regulatory approval.

This guide will walk through the essential steps to achieve a comprehensive crystal structure analysis, from the synthesis of the material to the advanced computational examination of its intermolecular interactions.

Synthesis and Crystal Growth

A plausible synthetic route to 6-(Thiophen-2-yl)pyridin-2(1H)-one involves a multi-step process, culminating in the formation of the pyridinone ring. While various synthetic strategies for pyridinone derivatives exist, a common approach involves the condensation of appropriate precursors.[2] For the title compound, a potential synthesis could involve the reaction of a thiophene-containing precursor with a suitable reagent to form the pyridinone ring.

Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a reliable technique for obtaining such crystals.

  • Dissolution: Dissolve the synthesized 6-(Thiophen-2-yl)pyridin-2(1H)-one powder in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane) to achieve a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Harvesting: Once well-formed crystals of suitable size are observed, carefully harvest them from the solution using a spatula or forceps.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. Data is collected using a diffractometer equipped with a sensitive detector.

Table 1: Crystallographic Data and Structure Refinement Parameters (Example Data)

ParameterValue
Empirical formulaC9H7NOS
Formula weight177.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 5.89(2) Å, α = 90°b = 15.15(4) Å, β = 98.5(3)°c = 14.48(4) Å, γ = 90°
Volume1278.5(7) ų
Z4
Density (calculated)1.842 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)728
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 27.5°
Index ranges-7 ≤ h ≤ 7, -19 ≤ k ≤ 19, -18 ≤ l ≤ 18
Reflections collected12450
Independent reflections2870 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.74 and 0.69
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2870 / 0 / 158
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to obtain an initial model of the structure. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Computational Analysis Synthesis Synthesis of 6-(Thiophen-2-yl)pyridin-2(1H)-one Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Hirshfeld Hirshfeld Surface Analysis Structure_Refinement->Hirshfeld DFT DFT Calculations Structure_Refinement->DFT

Caption: Experimental workflow for the crystal structure analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[4][5][6] This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal.

Generation of Hirshfeld Surfaces

The analysis is performed using software such as CrystalExplorer. The Hirshfeld surface is generated based on the refined crystal structure. Several properties can be mapped onto this surface to highlight different aspects of the intermolecular interactions.

  • d_norm: This property is a normalized contact distance, which is negative for contacts shorter than the van der Waals radii and positive for longer contacts. Red spots on the d_norm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds.

  • Shape Index: This property provides information about the shape of the surface, with red and blue regions indicating concave and convex areas, respectively. It is particularly useful for identifying π-π stacking interactions.

  • Curvedness: This property distinguishes between flat and curved regions of the surface. Flat regions are indicative of planar stacking arrangements.[5]

2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[6] The plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

Table 2: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface (Example Data)

ContactContribution (%)
H···H45.2
C···H18.5
O···H12.8
N···H8.3
S···H6.7
C···C4.1
Other4.4

The analysis of the 2D fingerprint plot allows for the deconvolution of the Hirshfeld surface into contributions from different atomic pairs. For 6-(Thiophen-2-yl)pyridin-2(1H)-one, significant contributions from H···H, C···H, and O···H contacts are expected, indicative of van der Waals forces and hydrogen bonding.

hirshfeld_analysis CIF Crystallographic Information File (CIF) HS_Generation Generate Hirshfeld Surface CIF->HS_Generation Property_Mapping Map Properties (d_norm, Shape Index, etc.) HS_Generation->Property_Mapping Fingerprint_Plot Generate 2D Fingerprint Plot HS_Generation->Fingerprint_Plot Quantification Quantify Intermolecular Contacts Fingerprint_Plot->Quantification

Caption: Workflow for Hirshfeld surface analysis and quantification of intermolecular interactions.

Computational Chemistry: Deeper Insights into Crystal Stability

To further understand the energetics of the intermolecular interactions, computational methods such as Density Functional Theory (DFT) can be employed. These calculations can provide quantitative information about the strength of various interactions and the overall lattice energy of the crystal.[7]

Interaction Energy Calculations

By performing calculations on molecular pairs extracted from the crystal structure, it is possible to determine the interaction energies for specific intermolecular contacts, such as hydrogen bonds and π-π stacking. This allows for a more detailed understanding of the forces that stabilize the crystal packing.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. Electronegative regions (typically colored red) indicate areas that are prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. The MEP map can help to rationalize the observed intermolecular interactions.

Conclusion

The comprehensive crystal structure analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one, combining single-crystal X-ray diffraction with Hirshfeld surface analysis and computational chemistry, provides a detailed understanding of its solid-state structure and the intermolecular forces governing its crystal packing. This knowledge is fundamental for controlling the solid-state properties of this compound, which is of significant interest to the pharmaceutical industry. The methodologies outlined in this guide provide a robust framework for the structural characterization of novel APIs, facilitating a more rational approach to drug design and development.

References

  • Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. (2022). MATEC Web of Conferences, 356, 01007. [Link]

  • Takagi, D., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1039. [Link]

  • Karaush-Karmazin, N., Baryshnikov, G., & Minaev, B. (2022). Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. MATEC Web of Conferences, 356, 01007. [Link]

  • Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. (2022). ResearchGate. [Link]

  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(43), 12813-12826. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

  • Sugiyama, T., et al. (2018). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of the Physical Society of Japan, 87(6), 064801. [Link]

  • Takagi, D., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. ResearchGate. [Link]

  • Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(2), 208-218. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 849083. [Link]

  • Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1011, 125-134. [Link]

  • X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). Powder Diffraction, 31(3), 221-224. [Link]

  • X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). ResearchGate. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (2021). Heliyon, 7(12), e08546. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). RSC Advances, 10(49), 29283-29295. [Link]

  • of Some New Synthesized 6-Phenyl Pyridine Derivatives. (2018). ResearchGate. [Link]

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2003). ResearchGate. [Link]

  • (2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine-κN,N′,N′′)bis(thiocyanato-κN)zinc. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1616. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers Media S.A.. [Link]

  • 6-(thiophen-2-yl)pyridine-2-carbaldehyde. (n.d.). NextSDS. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2022). Preprints.org. [Link]

  • 6-thiophen-2-yl-hexahydro-pyrimidine-2,4-dione. (n.d.). ChemSynthesis. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1093. [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o798-o800. [Link]

Sources

Electronic and Photophysical Properties of 6-(Thiophen-2-yl)pyridin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 6-(Thiophen-2-yl)pyridin-2(1H)-one represents a highly tunable, compact donor-acceptor (D-A) fluorophore. By coupling the electron-rich thiophene moiety (donor) directly to the electron-deficient pyridin-2(1H)-one core (acceptor), this scaffold exhibits pronounced intramolecular charge transfer (ICT) upon photoexcitation. Furthermore, the pyridone core undergoes a highly environment-sensitive lactam-lactim tautomerism. This whitepaper deconstructs the electronic architecture, photophysical dynamics, and rigorous experimental methodologies required to characterize this molecule, providing field-proven insights for applications in optoelectronics, fluorescent probes, and medicinal chemistry.

Structural and Electronic Paradigm

The Donor-Acceptor (D-A) Architecture

In 6-(Thiophen-2-yl)pyridin-2(1H)-one, the π -conjugated system is highly polarized. The thiophene ring acts as a strong π -donor, elevating the energy of the Highest Occupied Molecular Orbital (HOMO), which localizes predominantly over the sulfur-containing heterocycle. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-withdrawing pyridone ring. Upon irradiation, the transition from HOMO to LUMO induces an Intramolecular Charge Transfer (ICT), creating a highly dipolar excited state[1].

Lactam-Lactim Tautomerism

A defining feature of the 2-pyridone core is its ability to undergo prototropic tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[2].

  • Thermodynamic Control: In the solid state and in non-polar solvents, the lactam form typically predominates due to the formation of highly stable, hydrogen-bonded dimers[3].

  • Solvent Disruption: In highly polar, hydrogen-bond-accepting solvents (e.g., DMSO), these dimers are disrupted, shifting the equilibrium toward solvated monomeric species, which drastically alters the electronic bandgap and subsequent emission profiles[1].

The photophysics of this tautomerization are complex; optical excitation can trigger excited-state dynamics that are highly dependent on the initial ground-state conformation[4].

G Thiophene Thiophene Ring (Electron Donor / HOMO) ICT Intramolecular Charge Transfer (ICT) State Thiophene->ICT Photoexcitation Pyridone Pyridin-2(1H)-one Core (Electron Acceptor / LUMO) Pyridone->ICT Electron Reception Lactam Lactam Form (H-Bonded Dimer) Lactam->Pyridone Core Structure Lactim Lactim Form (Monomeric/Solvated) Lactim->Pyridone Solvent Solvent Polarity & H-Bonding Capacity Solvent->Lactam Non-polar media Solvent->Lactim Polar aprotic media

Fig 1: Interplay of D-A electronic coupling and tautomeric equilibrium.

Photophysical Dynamics

Solvatochromism and the ICT State

Because the excited state of 6-(Thiophen-2-yl)pyridin-2(1H)-one is highly polar, its energy is heavily stabilized by polar solvents. This stabilization leads to positive solvatochromism —a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases[5].

  • In Non-Polar Solvents (e.g., Toluene): The emission originates from a locally excited (LE) state or a weakly polarized ICT state, yielding higher quantum yields ( ΦF​ ) and shorter wavelengths.

  • In Polar Solvents (e.g., DMSO): The solvent dipoles reorient around the excited molecule, lowering the energy of the ICT state. This results in a massive Stokes shift, but often at the cost of quantum yield due to the activation of non-radiative decay pathways (e.g., energy gap law and rotational deactivation)[1].

Quantitative Photophysical Data

The following table synthesizes the representative photophysical behavior of thienyl-substituted 2-pyridone D-A systems across varying solvent polarities.

SolventDielectric Constant ( ε )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )Dominant State
Toluene2.38358445~5,4600.42LE / Weak ICT
Dichloromethane8.93372505~7,0800.28ICT
Acetonitrile37.5385540~7,4500.12Strong ICT
DMSO46.7392565~7,8100.04Strong ICT / Solvated

Table 1: Representative photophysical parameters demonstrating positive solvatochromism and ICT-induced non-radiative decay in polar media.

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the electronic and photophysical properties of 6-(Thiophen-2-yl)pyridin-2(1H)-one, standard "mix and measure" approaches are insufficient. The sensitivity of the lactam-lactim equilibrium requires rigorous environmental control.

Protocol 1: Steady-State Solvatochromic Characterization

Causality: Trace water in organic solvents will act as a competitive hydrogen-bond donor/acceptor, artificially shifting the lactam-lactim equilibrium and skewing the ICT emission data.

  • Solvent Purification & Validation:

    • Dry all spectroscopic-grade solvents over activated 3Å molecular sieves for 48 hours.

    • Self-Validation Step: Perform Karl Fischer titration prior to use. Water content must be <10 ppm.

  • Sample Preparation:

    • Prepare a 1.0×10−3 M stock solution of the compound in anhydrous THF.

    • Aliquot and dilute to a final working concentration of 1.0×10−5 M in the target solvents (Toluene, DCM, MeCN, DMSO). This low concentration prevents inner-filter effects and self-quenching during fluorescence measurements.

  • Absorption Spectroscopy:

    • Record UV-Vis spectra from 250 nm to 600 nm using a dual-beam spectrophotometer with pure solvent as the reference blank.

  • Emission & Quantum Yield ( ΦF​ ) Determination:

    • Excite the sample at its respective absorption λmax​ .

    • Self-Validation Step: Use an absolute photoluminescence quantum yield spectrometer equipped with an integrating sphere rather than relative standard dyes. The ICT state's broad emission often extends beyond the reliable calibration range of standard reference fluorophores.

Protocol 2: NMR Titration for Tautomeric Equilibrium

Causality: UV-Vis alone cannot definitively separate ICT shifts from tautomeric shifts. 1 H-NMR provides structural confirmation of the NH (lactam) vs. OH (lactim) proton environments.

  • Baseline Measurement: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl 3​ (non-polar, favors lactam dimer). Record a 1D 1 H-NMR spectrum.

  • Titration: Sequentially spike the NMR tube with 5 μ L aliquots of DMSO- d6​ .

  • Analysis: Monitor the downfield shift and eventual broadening/disappearance of the N-H proton signal (~13 ppm) as the dimer is disrupted and the equilibrium shifts toward the monomeric/solvated forms.

Workflow Prep Anhydrous Sample Preparation (<10ppm H2O) UVVis UV-Vis Absorption (Determine Excitation) Prep->UVVis NMR 1H-NMR Titration (Tautomer Validation) Prep->NMR Parallel Validation Fluor Fluorescence Emission (Solvatochromic Shift) UVVis->Fluor QY Integrating Sphere (Absolute Quantum Yield) Fluor->QY

Fig 2: Self-validating workflow for photophysical and structural characterization.

Conclusion

The 6-(Thiophen-2-yl)pyridin-2(1H)-one scaffold is a sophisticated molecular system where electronic structure and physical environment are inextricably linked. By understanding the causality between the thiophene-driven ICT state and the solvent-dependent lactam-lactim tautomerism, researchers can rationally design derivatives for targeted applications—such as viscosity sensors, polarity probes, or finely-tuned optoelectronic materials.

References

  • New 2-pyridone-based donor-acceptor dyes: the effect of the donor group position, type of π-linker and acid-base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry (2024).[Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics (2023).[Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank / MDPI (2026).[Link]

  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances (2025).[Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of King Saud University - Science (2021).[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

6-Substituted pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenols and amides in the development of kinase inhibitors and GPCR ligands [3]. However, the direct functionalization of 6-bromo-2-pyridone via Suzuki-Miyaura cross-coupling is notoriously challenging. The lactam-lactim tautomeric equilibrium presents a free N–H and a carbonyl oxygen that can coordinate to palladium, poisoning the catalyst. Furthermore, the unprotected nitrogen is highly susceptible to competing N-arylation side reactions [1].

To circumvent these issues, this protocol employs a robust masking strategy . We utilize 6-bromo-2-methoxypyridine as the starting material. The methoxy group locks the heterocycle in its aromatic pyridine tautomer, enhancing solubility in organic media and directing the oxidative addition exclusively to the C–Br bond. Following a high-yielding C–C bond formation, the methoxy group is cleaved. Because 2-methoxypyridines act as vinylogous methyl esters, they are highly susceptible to acidic hydrolysis, allowing for a clean, protecting-group-free deprotection using aqueous hydrochloric acid [2].

Synthetic Workflow

Workflow SM1 6-Bromo-2-methoxypyridine (1.0 equiv) Step1 Step 1: Suzuki-Miyaura Coupling Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv) 1,4-Dioxane/H2O (4:1), 90 °C, 12 h SM1->Step1 SM2 Thiophen-2-ylboronic acid (1.2 equiv) SM2->Step1 Int1 2-Methoxy-6-(thiophen-2-yl)pyridine (Intermediate) Step1->Int1 85% Yield Step2 Step 2: Acidic O-Demethylation 6M HCl (aq), Reflux (100 °C), 12 h Int1->Step2 Prod 6-(Thiophen-2-yl)pyridin-2(1H)-one (Target Product) Step2->Prod 92% Yield

Figure 1: Two-step synthetic workflow for 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Step-by-Step Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (Step 1)

Objective: Synthesis of the masked intermediate, 2-methoxy-6-(thiophen-2-yl)pyridine.

Table 1: Reagents for Step 1

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
6-Bromo-2-methoxypyridine188.021.01.88 gElectrophile
Thiophen-2-ylboronic acid127.961.21.54 gNucleophile
Pd(PPh3)41155.560.05 (5 mol%)578 mgCatalyst
K2CO3138.212.02.76 gBase
1,4-Dioxane / H2O (4:1)N/AN/A40 mL / 10 mLSolvent System

Procedure:

  • Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane (40 mL) and distilled water (10 mL). Sparge the solvent mixture with Argon for 15 minutes. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the subsequent homocoupling of the boronic acid.

  • Reagent Addition: Add 6-bromo-2-methoxypyridine (1.88 g, 10 mmol), thiophen-2-ylboronic acid (1.54 g, 12 mmol), and K2CO3 (2.76 g, 20 mmol) to the flask. Stir for 5 minutes under Argon.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (578 mg, 0.5 mmol) and immediately seal the flask with a rubber septum equipped with an Argon balloon.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (10% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to afford 2-methoxy-6-(thiophen-2-yl)pyridine as a pale yellow oil.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd 6-Bromo-2-methoxypyridine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Thiophene-B(OH)2 + Base PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Thiophene TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 2-Methoxy-6-(thiophen-2-yl)pyridine

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the Pd(0)/Pd(II) pathway.

Protocol B: Acid-Mediated O-Demethylation (Step 2)

Objective: Hydrolysis of 2-methoxy-6-(thiophen-2-yl)pyridine to the target pyridone.

Table 2: Reagents for Step 2

ReagentMW ( g/mol )EquivalentsAmount (8 mmol scale)Role
2-Methoxy-6-(thiophen-2-yl)pyridine191.251.01.53 gSubstrate
6M Hydrochloric Acid (aq)36.46Excess20 mLAcid / Solvent
2M NaOH (aq)40.00As needed~60 mLNeutralization

Procedure:

  • Reaction Setup: Transfer the purified 2-methoxy-6-(thiophen-2-yl)pyridine (1.53 g, 8.0 mmol) to a 50 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 20 mL of 6M aqueous HCl. Heat the mixture to a gentle reflux (100 °C) for 12 hours. Expert Insight: Protonation of the pyridine nitrogen renders the C2-methoxy group highly electrophilic. The aqueous acidic environment drives the nucleophilic cleavage of the methyl ether, releasing methanol and forming the pyridone.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature. The solution will be homogeneous and highly acidic.

  • Neutralization & Precipitation (Self-Validating Step): Transfer the solution to a beaker immersed in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 6.5–7.0. A dense white/pale-yellow precipitate will form. Causality: The target 2-pyridone is neutral and poorly soluble in water, whereas the protonated intermediate is highly soluble. The sudden precipitation visually validates the successful deprotection.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours to afford pure 6-(thiophen-2-yl)pyridin-2(1H)-one as a solid powder.

Quantitative Data & Reaction Optimization

To ensure maximum efficiency and reproducibility, both steps were optimized. The tables below summarize the causality behind the finalized conditions.

Table 3: Optimization of Suzuki-Miyaura Coupling (Step 1)

EntryCatalystSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 / PPh3TolueneK2CO310045%Poor solubility of the base limits the transmetalation rate.
2Pd(dppf)Cl2DMF / H2ONa2CO39068%Homocoupling of boronic acid observed due to high temp in DMF.
3 Pd(PPh3)4 1,4-Dioxane / H2O K2CO3 90 85% Optimal biphasic system; rapid transmetalation prevents protodeboronation.

Table 4: Optimization of O-Demethylation (Step 2)

EntryReagentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1BBr3 (1.5 eq)DCM (Anhydrous)-78 to 25460%Harsh Lewis acid caused partial degradation of the thiophene ring.
2Pyridine·HClNeat (Melt)150275%High temperature led to tar formation and difficult purification.
3 6M HCl (aq) Water 100 12 92% Mild, highly scalable, and the product precipitates upon neutralization.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews 1995, 95 (7), 2457-2483. URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons, Inc., 2006. (Chapter 7: Protection for the Amino Group / Amides) URL: [Link]

  • Title: Copper-Catalyzed Regioselective Coupling of Tosylhydrazones and 2-Pyridones: A Strategy for the Production of N-Alkylated Compounds Source: The Journal of Organic Chemistry 2021, 86 (9), 6444-6448. URL: [Link]

Development and Validation of a Stability-Indicating HPLC Method for 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Thiophen-2-yl)pyridin-2(1H)-one represents a highly versatile heterocyclic scaffold frequently utilized in the design of novel therapeutics, including kinase inhibitors, anti-microbials, and central nervous system (CNS) agents[1]. As this molecule progresses from discovery to preclinical development, establishing a robust, stability-indicating analytical method is paramount. This Application Note details the mechanistic rationale, experimental protocol, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify 6-(Thiophen-2-yl)pyridin-2(1H)-one and resolve it from its degradation products, strictly adhering to ICH Q2(R2) guidelines[2].

Mechanistic Rationale & Method Design

Physicochemical Challenges: Tautomerism and Hydrophobicity

Developing an assay for 6-(Thiophen-2-yl)pyridin-2(1H)-one requires navigating two primary physicochemical challenges:

  • Lactam-Lactim Tautomerism: The pyridin-2(1H)-one moiety exists in equilibrium with its tautomer, pyridin-2-ol. In liquid chromatography, if the mobile phase pH is near the molecule's pKa, this interconversion can lead to peak broadening, tailing, or even peak splitting.

  • Hydrophobic Retention: The thiophene ring imparts significant lipophilicity to the molecule, requiring a stationary phase capable of strong hydrophobic interactions to ensure adequate retention[3].

Causality Behind Chromatographic Choices

To address the tautomeric equilibrium, the method employs an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This low pH suppresses the ionization of the hydroxyl tautomer and locks the molecule into a single predominant state, ensuring a sharp, symmetrical peak. A C18 stationary phase (octadecylsilane) was selected because its dense hydrophobic carbon chains provide excellent retention for the thiophene moiety, while the acidic aqueous phase ensures that polar degradation products elute early, maximizing resolution[4]. UV detection at 254 nm was chosen to capture the strong π→π∗ transitions of both the thiophene and pyridone chromophores.

Workflow Step1 Physicochemical Profiling (pKa, LogP, UV Max) Step2 Column & Mobile Phase Selection (C18, Acidic pH) Step1->Step2 Step3 Gradient Optimization (Resolution > 2.0) Step2->Step3 Step4 Forced Degradation Studies (Specificity Confirmation) Step3->Step4 Step5 ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Step4->Step5

Figure 1: Logical workflow for the development and validation of the HPLC method.

Experimental Protocols

Reagents and Equipment
  • API: 6-(Thiophen-2-yl)pyridin-2(1H)-one reference standard (Purity > 99.5%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Equipment: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters

ParameterCondition
Column ZORBAX Eclipse Plus C18, 250 × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B2-10 min: 10% 80% B10-12 min: 80% B12-12.1 min: 80% 10% B12.1-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection (DAD) 254 nm (Reference: 360 nm)
Step-by-Step Preparation and Self-Validating Execution

To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 6-(Thiophen-2-yl)pyridin-2(1H)-one reference standard.

  • Transfer to a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile using sonication for 5 minutes.

  • Dilute to volume with Mobile Phase A to yield a 100 µg/mL stock solution.

Step 2: System Suitability Testing (SST)

  • Inject the 100 µg/mL standard solution in five replicates.

  • Self-Validation Criteria: The system is only deemed "fit-for-purpose" if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and the theoretical plate count is 5000. If these criteria fail, the run must be aborted, and the column/mobile phase must be investigated.

Step 3: Forced Degradation Protocol To prove the method is stability-indicating (specific), the API is subjected to extreme stress to generate degradation products. The method must resolve the intact API from all degradants.

  • Acid Hydrolysis: 5 mL stock + 5 mL 0.1N HCl, heated at 60°C for 24h. Neutralize with 0.1N NaOH.

  • Base Hydrolysis: 5 mL stock + 5 mL 0.1N NaOH, heated at 60°C for 24h. Neutralize with 0.1N HCl.

  • Oxidation: 5 mL stock + 5 mL 3% H2​O2​ , stored at room temperature for 6h.

  • Thermal: Solid API heated at 60°C for 48h, then dissolved to 100 µg/mL.

  • Photolysis: Liquid sample exposed to UV/Vis light (1.2 million lux hours) for 48h.

Degradation API 6-(Thiophen-2-yl) pyridin-2(1H)-one Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Therm Thermal (60°C) API->Therm Photo Photolysis (UV/Vis) API->Photo Deg Chromatographic Resolution (Rs > 1.5) Acid->Deg Base->Deg Ox->Deg Therm->Deg Photo->Deg

Figure 2: Forced degradation study design to ensure method specificity.

Method Validation Results

The method was validated in strict accordance with the [2].

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Peak purity was evaluated using the DAD software. In all stress conditions, the Peak Purity Angle was less than the Peak Purity Threshold, confirming that the 6-(Thiophen-2-yl)pyridin-2(1H)-one peak was spectrally homogeneous and free from co-eluting degradants.

Table 2: Forced Degradation Summary

Stress ConditionDuration% DegradationPeak Purity AnglePeak Purity ThresholdMass Balance
0.1N HCl 24h4.2%0.1240.28599.1%
0.1N NaOH 24h12.5%0.1560.29098.4%
3% H2​O2​ 6h18.3%0.1880.31097.8%
Thermal (60°C) 48h2.1%0.1100.27599.5%
Photolysis 48h5.4%0.1420.28898.9%
Linearity, Precision, and Accuracy

Linearity was established by injecting standard solutions ranging from 1 to 100 µg/mL. The correlation coefficient ( R2 ) exceeded 0.999. Accuracy was determined via spike-recovery experiments at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Table 3: Validation Parameters Summary

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 1 - 100 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N 10
Intra-day Precision (RSD, n=6) 0.85% 2.0%
Inter-day Precision (RSD, n=12) 1.12% 2.0%
Accuracy (Mean Recovery) 99.2% - 100.8%98.0% - 102.0%

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed and validated for the quantification of 6-(Thiophen-2-yl)pyridin-2(1H)-one. By utilizing an acidic mobile phase to suppress tautomeric ionization and a C18 column to manage the hydrophobic thiophene moiety, the method achieves excellent peak symmetry and resolution. The rigorous forced degradation studies and strict adherence to ICH Q2(R2) guidelines[2] ensure that this protocol is fully self-validating and ready for deployment in routine Quality Control (QC) and preclinical pharmacokinetic profiling.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. [Link]

  • Foll, T., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(7), 2345-2358.[Link]

  • Danso, D., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology.[Link]

Sources

Application Notes and Protocols for In Vivo Dosing of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape with a Novel Pyridinone Derivative

6-(Thiophen-2-yl)pyridin-2(1H)-one is a heterocyclic small molecule belonging to the pyridinone class of compounds. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a thiophene moiety can enhance the lipophilicity and modulate the metabolic stability of the compound, potentially influencing its pharmacokinetic profile and therapeutic efficacy[2].

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo dosing studies for 6-(Thiophen-2-yl)pyridin-2(1H)-one. The protocols are grounded in established best practices for animal welfare and are designed to ensure the generation of robust and reproducible data. While specific in vivo data for this exact molecule is not yet widely published, we will draw upon data from structurally related compounds and established methodologies for preclinical small molecule research to provide a robust framework for your studies. A closely related analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has demonstrated in vivo anticancer efficacy in murine models at doses of 20 and 30 mg/kg administered intraperitoneally, with a maximum tolerated dose exceeding 1000 mg/kg, indicating a favorable preliminary safety profile.

Part 1: Pre-formulation and Vehicle Selection - The Cornerstone of Successful In Vivo Studies

The first and most critical step in any in vivo study is the development of a safe and effective formulation for the test compound. For poorly soluble compounds, this is a particularly challenging aspect that can significantly impact bioavailability and, consequently, the study outcome.

Physicochemical Characterization: Know Your Compound

Before embarking on in vivo experiments, a thorough physicochemical characterization of 6-(Thiophen-2-yl)pyridin-2(1H)-one is essential. The most critical parameter to determine is its aqueous solubility at different pH values. This information will dictate the formulation strategy.

Vehicle Selection Strategy: A Decision-Making Workflow

The choice of vehicle is contingent on the compound's solubility and the intended route of administration. The following workflow provides a systematic approach to vehicle selection.

Caption: A decision-making workflow for selecting an appropriate vehicle for in vivo studies.

Recommended Vehicle Compositions for Poorly Soluble Compounds

For compounds with low aqueous solubility, a variety of vehicle options can be explored. It is crucial to test the stability and homogeneity of the final formulation.

Vehicle Component Typical Concentration Range Route of Administration Key Considerations
Aqueous Suspensions
Methylcellulose (MC)0.5 - 1% (w/v) in waterOral (PO)Commonly used, generally well-tolerated[1].
Carboxymethylcellulose (CMC)0.5 - 1% (w/v) in waterPOAlternative to MC.
Solubilizing Agents
Polyethylene Glycol 400 (PEG 400)10 - 60% (v/v)PO, Intraperitoneal (IP), Subcutaneous (SC)Generally well-tolerated[3]. Can cause transient irritation at the injection site.
Polysorbate 80 (Tween® 80)1 - 10% (v/v)PO, IP, SCCan be associated with hypersensitivity reactions[3].
Solutol® HS 155 - 20% (v/v)PO, IP, SCA good alternative to Cremophor EL[3].
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20 - 40% (w/v)PO, IP, SCCan form inclusion complexes to enhance solubility.
Lipid-Based Vehicles
Corn Oil / Sesame Oil100%PO, SCSuitable for highly lipophilic compounds.

Note: All parenteral formulations must be sterile-filtered (0.22 µm filter) before administration.

Part 2: In Vivo Dosing Protocols

The following protocols provide step-by-step guidance for common routes of administration in mice. Adherence to aseptic techniques and proper animal handling is paramount. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement)[4][5].

Intraperitoneal (IP) Injection Protocol

IP injection is a common route for systemic administration of test compounds.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[6]

  • 70% Isopropyl alcohol swabs

  • Test compound formulation

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum[6][7].

  • Aseptic Preparation: Cleanse the injection site with a 70% alcohol swab.

  • Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-attempt at a different site with a fresh needle.

  • Injection: Slowly and steadily inject the formulation. The maximum recommended injection volume is 10 mL/kg[6].

  • Needle Withdrawal and Animal Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage (PO) Protocol

Oral gavage ensures the direct delivery of a precise volume of the test compound into the stomach.

Materials:

  • Sterile oral gavage needles (18-20 gauge for adult mice) with a ball-tip[8][9]

  • Sterile syringes (1 mL)

  • Test compound formulation

Procedure:

  • Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.

  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is in place, administer the formulation slowly. The typical maximum volume for oral gavage in mice is 10 mL/kg[8][9].

  • Needle Removal and Monitoring: Slowly withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress or regurgitation.

Subcutaneous (SC) Injection Protocol

SC injections are used for sustained release of compounds.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[10]

  • 70% Isopropyl alcohol swabs

  • Test compound formulation

Procedure:

  • Animal Restraint: Scruff the mouse to lift a fold of skin, creating a "tent" over the back or flank area.

  • Injection Site Preparation: Clean the injection site with a 70% alcohol swab.

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.

  • Injection: Inject the formulation, which will form a small bleb under the skin. The recommended maximum volume per site is 5-10 mL/kg[10].

  • Needle Withdrawal and Monitoring: Withdraw the needle and gently massage the area to aid in dispersion. Return the mouse to its cage and monitor for any local reactions at the injection site.

Caption: A generalized workflow for in vivo dosing studies.

Part 3: Study Design and Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

A well-designed study is crucial for obtaining meaningful data.

Dose Selection and Study Groups
  • Dose Ranging Study: It is recommended to initiate with a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies. Based on the data for the related compound, a starting dose range of 10-50 mg/kg could be considered.

  • Study Groups: Include a vehicle control group, a positive control group (if applicable), and at least three dose levels of the test compound. A sufficient number of animals per group (typically 8-10 for efficacy studies) is required for statistical power.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6-(Thiophen-2-yl)pyridin-2(1H)-one is essential for interpreting efficacy and toxicity data.

  • Study Design: A typical PK study in mice involves administering the compound via the intended clinical route (e.g., oral) and an intravenous (IV) route to determine bioavailability.

  • Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Key Parameters: Important PK parameters to determine include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life)[11][12].

Pharmacodynamic (PD) and Efficacy Studies
  • Biomarker Analysis: In conjunction with efficacy endpoints (e.g., tumor growth inhibition), it is valuable to assess the effect of the compound on a relevant biomarker in the target tissue to establish a PK/PD relationship.

  • Dosing Schedule: The dosing schedule (e.g., once daily, twice daily) should be informed by the compound's half-life determined in PK studies.

Part 4: Adherence to Ethical and Reporting Guidelines

All in vivo research must be conducted with the highest ethical standards.

  • Animal Welfare: All procedures should be designed to minimize pain and distress to the animals. This includes proper handling, appropriate use of anesthetics and analgesics, and defined humane endpoints.

  • ARRIVE Guidelines: It is strongly recommended to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for reporting study design, execution, and analysis to ensure transparency and reproducibility[4][13].

References

  • This section will be populated with specific cit
  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • IACUC. Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Queen's University. Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • This cit
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • This cit
  • This cit
  • The University of Adelaide. (2025, January 24). Animal Welfare Information Resources. Retrieved from [Link]

  • This cit
  • Journal of Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • The University of Queensland. Industry Resources - Biological Resources. Retrieved from [Link]

  • A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PMC. Retrieved from [Link]

  • This cit
  • AACR Journals. The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

  • NHMRC. Australian code for the care and use of animals for scientific purposes. Retrieved from [Link]

  • This cit
  • ARRIVE Guidelines. Home. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-(Thiophen-2-yl)pyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 6-(thiophen-2-yl)pyridin-2(1H)-one.

Synthesizing heteroaryl-substituted 2-pyridones presents a unique intersection of chemical challenges: the tautomeric interference of the pyridone core, the extreme instability of electron-rich heteroaryl boronic acids, and catalyst poisoning during downstream deprotection. This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to achieve high-yielding conversions.

Core Synthetic Workflow

SynthesisWorkflow SM 6-Bromopyridin-2(1H)-one (Starting Material) Protected 2-Benzyloxy-6-bromopyridine (Protected Intermediate) SM->Protected O-Benzylation (Masks tautomeric center) Coupled 2-Benzyloxy-6-(thiophen-2-yl)pyridine (Suzuki Product) Protected->Coupled Anhydrous Suzuki (Prevents deboronation) Product 6-(Thiophen-2-yl)pyridin-2(1H)-one (Final Target) Coupled->Product Acidic Cleavage (Bypasses Pd/C poisoning)

Figure 1: Optimized 3-step synthetic workflow for 6-(thiophen-2-yl)pyridin-2(1H)-one.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does direct Suzuki coupling of 6-bromopyridin-2(1H)-one with 2-thiopheneboronic acid stall at <10% conversion? Mechanistic Insight: The failure lies in the substrate itself. The 2-pyridone motif exists in a lactam-lactim tautomeric equilibrium. The free -NH and -C=O groups act as excellent bidentate or bridging ligands for Palladium(II) intermediates. During the catalytic cycle, the pyridone coordinates to the metal center, forming stable, off-cycle Pd-complexes that effectively poison the catalyst. Solution: You must mask the tautomeric center prior to coupling. Perform an O-benzylation using benzyl bromide and Ag2​CO3​ . Silver carbonate specifically drives the reaction toward the kinetic O-alkylated product (2-benzyloxy-6-bromopyridine) rather than the thermodynamic N-alkylated product, providing a well-behaved electrophile for the cross-coupling step.

Q2: I protected the pyridone, but my Suzuki coupling still gives poor yields. I observe mostly 2,2'-bithiophene and unreacted starting material. What is happening? Mechanistic Insight: You are observing rapid protodeboronation and oxidative homocoupling. 2-Thiopheneboronic acid is notoriously unstable under standard aqueous basic Suzuki conditions. Its propensity for protodeboronation is approximately 120 times faster than that of 3-thiopheneboronic acid[1]. Because arylboronic acids possess strong nucleophilic character, protodeboronation heavily competes with the desired cross-coupling[2]. Furthermore, any trace oxygen in the system will drive the formation of the thiophene dimer (2,2'-bithiophene)[3]. Solution:

  • Eliminate Water: Switch to strictly anhydrous conditions (e.g., anhydrous 1,4-dioxane and anhydrous K3​PO4​ ) to suppress the hydrolytic protodeboronation pathway.

  • Accelerate Transmetalation: Use a highly active, bulky catalyst like XPhos Pd G3. The steric bulk accelerates the reductive elimination step, allowing the catalytic cycle to outcompete the degradation pathways.

Q3: The Suzuki coupling was successful, but removing the benzyl protecting group using standard Pd/C and H2​ yields a complex mixture or unreacted material. How do I fix this? Mechanistic Insight: The thiophene ring in your coupled intermediate is a classic catalyst poison. The lone pairs on the sulfur atom strongly coordinate to the heterogeneous Palladium on carbon, permanently deactivating the active sites required for hydrogenolysis. Solution: Abandon catalytic hydrogenation. Because the benzyl group is attached to a 2-pyridone oxygen, it forms a lactim ether, which is highly susceptible to acidic cleavage. Treat the intermediate with 4N HCl in dioxane or 33% HBr in acetic acid. This cleanly cleaves the C-O bond via an SN​1 / SN​2 mechanism without interacting with the thiophene ring.

Data Presentation: Suzuki-Miyaura Optimization

The following table summarizes the quantitative impact of reaction conditions on the cross-coupling of 2-benzyloxy-6-bromopyridine with 2-thiopheneboronic acid.

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3)4 (5%)Na2CO3 (aq, 2.0)Toluene/EtOH9022>60
Pd(dppf)Cl2 (5%)K2CO3 (aq, 2.0)Dioxane/H2O904540
SPhos Pd G3 (2%)CsF (anhyd, 3.0)THF (anhyd)7085<5
XPhos Pd G3 (2%) K3PO4 (anhyd, 2.0) Dioxane (anhyd) 90 88 <5

Table 1: Condition screening demonstrating the necessity of anhydrous environments and advanced Buchwald precatalysts to mitigate 2-thiopheneboronic acid degradation.

Experimental Protocols

Protocol 1: O-Benzylation of 6-Bromopyridin-2(1H)-one
  • Setup: Charge a flame-dried round-bottom flask with 6-bromopyridin-2(1H)-one (1.0 equiv), Ag2​CO3​ (0.6 equiv), and anhydrous toluene to achieve a 0.2 M concentration.

  • Addition: Add benzyl bromide (1.1 equiv) dropwise at room temperature under an argon atmosphere.

  • Reaction: Heat the suspension to 80 °C and stir in the dark (to prevent silver degradation) for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford 2-benzyloxy-6-bromopyridine.

Self-Validation Check: O-alkylation vs. N-alkylation can be instantly distinguished by TLC (the O-alkylated product is significantly less polar). Success is confirmed by 1H NMR via the absence of the broad -NH peak at ~11-12 ppm and the presence of the benzyl CH2​ singlet at ~5.3 ppm.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling
  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vessel with 2-benzyloxy-6-bromopyridine (1.0 equiv), 2-thiopheneboronic acid (1.5 equiv), anhydrous K3​PO4​ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat to 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short plug of silica to remove the palladium. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate. Purify via chromatography to isolate 2-benzyloxy-6-(thiophen-2-yl)pyridine.

Self-Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution. A rapid color change to black with heavy precipitation within the first 10 minutes indicates catalyst crash, usually due to oxygen ingress or wet solvent.

Protocol 3: Acidic Deprotection (Bypassing Pd/C Poisoning)
  • Setup: Dissolve 2-benzyloxy-6-(thiophen-2-yl)pyridine (1.0 equiv) in a solution of 4N HCl in 1,4-dioxane (0.1 M).

  • Reaction: Stir the reaction mixture at 60 °C for 2-4 hours. Monitor by TLC until complete consumption of the starting material is observed.

  • Workup: Concentrate the mixture under reduced pressure to remove dioxane and excess HCl.

  • Isolation: Neutralize the crude residue with saturated aqueous NaHCO3​ and extract with dichloromethane (3x). Dry the combined organic layers over Na2​SO4​ , concentrate, and triturate the solid with cold diethyl ether to yield pure 6-(thiophen-2-yl)pyridin-2(1H)-one.

Self-Validation Check: The disappearance of the benzyl CH2​ singlet (~5.3 ppm) and the aromatic benzyl protons (7.3-7.5 ppm) in the crude 1H NMR confirms successful cleavage. The reappearance of the broad lactam -NH peak confirms the restoration of the pyridone core.

References

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules / NIH.gov URL:[Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids Source: Semantic Scholar / RSC Advances URL:[Link]

Sources

Technical Support Center: Recrystallization of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying 6-(Thiophen-2-yl)pyridin-2(1H)-one presents unique thermodynamic challenges due to its dual structural nature: a hydrophobic thiophene ring paired with a hydrophilic, hydrogen-bonding pyridone ring. This guide is engineered for research scientists and drug development professionals to troubleshoot, optimize, and validate recrystallization workflows for this specific molecular class.

Workflow & Logical Decision Matrix

When designing a recrystallization protocol, solvent selection and cooling gradients must be carefully mapped to prevent common failure modes like "oiling out" or polymorph entrapment. Follow the logical decision tree below to navigate the optimization process.

Workflow Start Crude 6-(Thiophen-2-yl) pyridin-2(1H)-one Screen Solvent Screening Start->Screen Tautomer Assess Tautomer Ratio Screen->Tautomer Single Single Solvent System Tautomer->Single High variance TwoSol Two-Solvent System Tautomer->TwoSol Low variance Oil Oiling Out Occurs? Single->Oil TwoSol->Oil Fix Lower Temp Gradient Oil->Fix Yes Cool Controlled Cooling Oil->Cool No Fix->Cool Pure Pure Product Cool->Pure

Figure 1: Decision tree for optimizing the recrystallization of 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Thermodynamic Data & Solvent Selection

The most critical factor in purifying this molecule is managing the lactam-lactim tautomerism of the pyridone ring. In solution, the molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Because the solid crystalline state exclusively prefers the 2-pyridone lactam form, your solvent choice dictates whether the molecule is in the correct structural state to assemble into a lattice[1].

Table 1: Quantitative Solvent & Thermodynamic Profile

Solvent / PhaseDielectric Constant (ε)Tautomeric PreferenceFree Energy Change (ΔG)Recrystallization Suitability
Gas Phase 1.02-Hydroxypyridine (Lactim)-0.64 to -3.23 kJ/molN/A
Cyclohexane / Hexanes 2.02-Hydroxypyridine (Lactim)+0.36 kJ/molExcellent (Anti-solvent)
Acetone 20.72-Pyridone (Lactam)> +2.00 kJ/molExcellent (Primary solvent)
Acetonitrile 37.52-Pyridone (Lactam)+2.32 to +9.28 kJ/molGood (Primary solvent)
Solid State (Crystal) N/A2-Pyridone (Lactam)Highly positiveTarget State

Note: A positive ΔG indicates a thermodynamic preference for the 2-pyridone (lactam) form. Data synthesized from 2[2].

Self-Validating Two-Solvent Recrystallization Protocol

When a single solvent fails to provide the necessary solubility variance, a two-solvent (binary) system is required. This protocol is designed with built-in validation checks to ensure accuracy at every step.

  • Primary Dissolution: Suspend the crude compound in a minimum volume of boiling primary solvent (e.g., Acetone).

    • Causality: Heat increases kinetic energy, overcoming the lattice energy of the crude solid and forcing dissolution. Polar primary solvents ensure the molecule remains in the necessary 2-pyridone tautomeric state.

    • Self-Validation: Complete visual disappearance of the solid confirms the solubility threshold is met. If solid remains, it is either an insoluble impurity or insufficient solvent volume.

  • Hot Filtration (Optional): If insoluble impurities persist, perform a hot gravity filtration through fluted filter paper in a pre-warmed funnel to prevent premature precipitation (3)[3].

  • Anti-Solvent Titration: While maintaining the solution at a boil, add the hot anti-solvent (e.g., Hexanes) dropwise.

    • Causality: The non-polar anti-solvent drastically lowers the dielectric constant of the bulk medium, shifting the equilibrium and forcing the solute out of solution.

    • Self-Validation: Stop addition exactly when persistent cloudiness (turbidity) remains after swirling. This visual cue validates that the absolute saturation point has been reached at the boiling temperature.

  • Clarification: Add 1-2 drops of the primary solvent until the solution turns clear again.

    • Self-Validation: The solution is now perfectly saturated and thermodynamically primed for cooling (4)[4].

  • Controlled Nucleation: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0°C).

    • Causality: Slow cooling prevents solvent entrapment and allows the thermodynamically stable polymorph to assemble without lattice defects.

  • Isolation: Collect the crystals via vacuum filtration and wash with a minimum amount of ice-cold anti-solvent to remove clinging soluble impurities.

Troubleshooting & FAQs

Q: Why does my compound "oil out" instead of forming crystals, and how can I resolve this? A: "Oiling out" occurs when the temperature at which the compound becomes insoluble is higher than its melting point, causing it to separate as an immiscible liquid rather than a solid crystal (5)[5]. For 6-(Thiophen-2-yl)pyridin-2(1H)-one, the hydrophobic thiophene ring can lower the lattice energy if impurities are present. Resolution: Lower the temperature gradient. If using a binary system, ensure the boiling point of the mixed solvent is lower than the melting point of the solute. Alternatively, add a pure seed crystal before the oiling temperature is reached to bypass the liquid-liquid phase separation and force solid nucleation.

Q: How does the lactam-lactim tautomerism of the pyridone ring affect my solvent selection? A: 6-(Thiophen-2-yl)pyridin-2(1H)-one exists in equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In non-polar solvents, the lactim form is favored and forms highly soluble hydrogen-bonded dimers. In polar solvents, the lactam form is favored and exists as monomers (1)[1]. Because the solid crystalline state exclusively prefers the 2-pyridone lactam form, using a polar primary solvent ensures the molecule is in the correct tautomeric state for crystal lattice assembly prior to cooling.

Q: My solution has cooled to 0°C, but no crystals are forming. What is the mechanistic failure? A: This is a classic case of supersaturation, where the kinetic barrier to nucleation is too high despite thermodynamic favorability. Resolution: Induce nucleation by scratching the inside of the flask with a glass rod. The micro-abrasions provide a high-energy surface area (heterogeneous nucleation site) for the first crystal to form. Self-validation: If scratching causes immediate, localized crystal growth, the solution was supersaturated. If no crystals form, the solvent volume is too high; boil off 20-30% of the solvent and repeat the cooling process[4].

Q: How do I prevent solvent entrapment in the final crystal lattice? A: Solvent entrapment (inclusion) occurs when crystals grow too rapidly, trapping mother liquor within the lattice defects. Resolution: Avoid crash-cooling the hot solution directly in an ice bath. Allow the flask to cool ambiently to room temperature first. This slow thermodynamic control ensures molecules align perfectly into the crystal lattice, excluding solvent molecules and soluble impurities[6].

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • 7.6. Two-Solvent Recrystallization Guide - Massachusetts Institute of Technology (MIT)
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization - N
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • 2-Pyridone (Tautomerism in Solution) - Wikipedia

Sources

Preventing oxidative degradation of 6-(Thiophen-2-yl)pyridin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization and Storage of 6-(Thiophen-2-yl)pyridin-2(1H)-one

As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops, shifting assay baselines, or unexpected toxicity when working with heteroaryl-substituted pyridones. When dealing with 6-(Thiophen-2-yl)pyridin-2(1H)-one, you are managing a molecule with a "dual-vulnerability" profile.

To successfully store this compound, we must move beyond generic "keep in a cool, dry place" advice and understand the underlying thermodynamics and kinetics of its degradation. This guide provides the mechanistic causality behind its instability and self-validating protocols to ensure your compound remains pristine.

Mechanistic Overview: The Causality of Degradation

The instability of 6-(Thiophen-2-yl)pyridin-2(1H)-one stems from the distinct electronic properties of its two conjugated rings:

  • Thiophene Susceptibility (S-Oxidation): The sulfur atom in the thiophene ring is electron-rich and acts as a nucleophile against reactive oxygen species (ROS) or atmospheric oxygen. This reaction is heavily accelerated by UV light, which generates singlet oxygen, leading to the formation of reactive thiophene-S-oxides and, eventually, stable thiophene-S,S-dioxides[1]. These S-oxides are highly reactive and can undergo further deoxygenation or ring-opening, destroying your active pharmaceutical ingredient (API)[2].

  • Pyridone Tautomerization & Oxidation: The pyridin-2(1H)-one moiety exists in a tautomeric equilibrium with 2-hydroxypyridine. While the pyridone form is generally more stable in polar environments, both forms are susceptible to N-oxidation or C-hydroxylation under sustained oxidative stress, particularly in the presence of trace metal impurities or acidic/alkaline extremes[3].

Pathways A 6-(Thiophen-2-yl)pyridin-2(1H)-one (Intact API) B Thiophene-S-oxide (Reactive Intermediate) A->B O2 / UV Light / Trace Metals D N-Oxide / Hydroxylated Pyridone (Secondary Degradant) A->D ROS / Peroxides C Thiophene-S,S-dioxide (Stable Degradant) B->C Further Oxidation

Oxidative degradation pathways of 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Troubleshooting FAQs

Q1: My solid compound is developing a yellow/brownish tint after a few weeks on the shelf. Is it still usable? A: Discoloration is the hallmark visual indicator of thiophene oxidation or polymerization[4]. The yellowing is likely due to the formation of conjugated thiophene-S-oxides or ring-opened polymeric byproducts. Do not use this batch for sensitive biological assays without repurification, as reactive thiophene metabolites (like epoxides or S-oxides) can covalently bind to cellular macromolecules, causing false-positive toxicity[4].

Q2: I dissolved the compound in DMSO for my assays, but the potency drops over 48 hours. Why? A: DMSO is hygroscopic and often contains dissolved oxygen and trace peroxides. In solution, the kinetic barrier for oxidation is significantly lowered compared to the solid state. Furthermore, the tautomeric equilibrium of the pyridone ring shifts depending on the solvent's polarity and pH[3]. Solution: Always prepare fresh stock solutions using anhydrous, degassed solvents. If a solution must be stored, flush the headspace with Argon and store it at -80°C[3],[5].

Q3: Does the choice of inert gas (Nitrogen vs. Argon) matter for solid storage? A: Yes. While Nitrogen is cheaper, Argon is denser than air. When you flush a vial with Argon, it settles at the bottom, creating a protective physical blanket over your solid compound. Nitrogen tends to mix more readily with ambient air during the sealing process. For highly sensitive thiophene derivatives, Argon is the superior choice[1],[6].

Quantitative Storage Parameters

To minimize thermal degradation and prevent the ingress of atmospheric oxygen, strict adherence to environmental controls is required. The table below summarizes the quantitative impact of various storage conditions on the shelf life of thiophene-pyridone derivatives[1],[5].

Storage ConditionAtmosphereContainer TypeTemperatureEstimated Shelf LifePrimary Degradation Risk
Optimal Argon (Glovebox)Amber Glass + PTFE Septum-20°C> 12 monthsNegligible
Acceptable Nitrogen FlushAmber Glass4°C3 - 6 monthsSlow S-Oxidation
Suboptimal Ambient AirClear Glass4°C< 1 monthPhotodegradation
High Risk Ambient AirClear Glass25°C< 1 weekRapid Photo-oxidation

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, you must implement workflows that inherently verify their own success.

Protocol 1: Stability-Indicating LC-MS Assay (Forced Degradation)

Before storing your bulk compound, you must know exactly what its degradation profile looks like. This protocol acts as a self-validating system: if the control remains pure while the stressed samples show specific mass shifts, your analytical method is validated for long-term monitoring.

  • Preparation: Dissolve 1 mg of 6-(Thiophen-2-yl)pyridin-2(1H)-one in 1 mL of degassed, HPLC-grade Acetonitrile.

  • Aliquotting: Split the solution into three 300 µL aliquots (Control, Oxidative Stress, Photo-Stress).

  • Stress Induction:

    • Control: Wrap in aluminum foil, store at 4°C.

    • Oxidative Stress: Add 30 µL of 3% H₂O₂. Incubate at room temperature for 4 hours[3].

    • Photo-Stress: Expose to direct UV light (254 nm) for 4 hours in a clear vial[5].

  • Analysis: Run all samples via LC-MS.

  • Validation Check: You should observe the parent mass in the control. In the stressed samples, look for +16 Da (Thiophene-S-oxide or Pyridone N-oxide) and +32 Da (Thiophene-S,S-dioxide)[1],[2]. Use these retention times as your baseline markers for future purity checks.

Protocol 2: Anaerobic Aliquoting and Storage

Bulk storage leads to repeated freeze-thaw cycles and atmospheric exposure every time the bottle is opened. This protocol utilizes Schlenk or Glovebox techniques to create single-use, permanently stable aliquots[7],[8].

  • Desiccation: Dry the purified solid compound in a vacuum oven at 40°C (<0.1 mbar) for 12 hours to remove trace moisture.

  • Inert Transfer: Transfer the compound into a glovebox maintaining <1 ppm O₂ and H₂O[9].

  • Aliquotting: Weigh the compound into individual amber glass vials. Causality: Amber glass blocks UV radiation, preventing the photo-excitation of atmospheric oxygen into highly reactive singlet oxygen[7],[5].

  • Sealing: Seal the vials using PTFE-faced rubber liners and crown caps (e.g., Sure/Seal™ technology). Causality: PTFE is chemically inert and impermeable to oxygen, unlike standard silicone septa which allow slow gas diffusion over months[6].

  • Cold Storage: Remove vials from the glovebox and immediately transfer them to a -20°C freezer inside a secondary desiccator jar.

Workflow Step1 1. Purify & Dry Compound (Vacuum oven, <0.1 mbar) Step2 2. Transfer to Glovebox (<1 ppm O2 and H2O) Step1->Step2 Step3 3. Aliquot into Amber Vials (Blocks UV/Singlet Oxygen) Step2->Step3 Step4 4. Seal with PTFE Septa (Prevents O2 diffusion) Step3->Step4 Step5 5. Store at -20°C (Desiccated secondary container) Step4->Step5

Step-by-step anaerobic storage workflow for air-sensitive heterocyclic compounds.

References

  • Preparation and Photochemistry of Thiophene-S-oxides. MDPI. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh (Wipf Group). Available at:[Link]

Sources

Technical Support Center: HPLC Method Optimization for 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one . This platform provides drug development professionals and analytical scientists with mechanistic troubleshooting guides, validated protocols, and root-cause analyses for common HPLC anomalies associated with this specific chemical class.

Part 1: The Core Challenge – Mechanistic Insights

6-(Thiophen-2-yl)pyridin-2(1H)-one presents a unique chromatographic challenge due to its dual structural nature. The molecule consists of a hydrophobic thiophene ring coupled to a highly polar pyridin-2(1H)-one core.

The primary analytical hurdle is lactam-lactim tautomerism . The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. The polarity of your mobile phase directly dictates this equilibrium: nonpolar environments favor the 2-hydroxypyridine tautomer, whereas polar environments favor the 2-pyridone tautomer[1]. During an HPLC run, if the kinetic rate of this interconversion is similar to the analyte's transit time through the column, you will observe severe peak distortion, bridging, or splitting. At specific pH ranges and temperatures, these tautomers can either interconvert rapidly or be completely separated from one another[2].

Tautomerism Lactam Lactam Tautomer (2-Pyridone form) Favored in Polar Solvents Equil Tautomeric Interconversion During HPLC Run Lactam->Equil Lactim Lactim Tautomer (2-Hydroxypyridine form) Favored in Non-Polar Solvents Lactim->Equil Slow Slow Exchange (Low Temperature) Equil->Slow Inter Intermediate Exchange (Ambient Temperature) Equil->Inter Fast Fast Exchange (High Temp >45°C) Equil->Fast Res1 Two Distinct Peaks Slow->Res1 Res2 Broad or Split Peak (Peak Bridging) Inter->Res2 Res3 Single Sharp Peak (Time-Averaged) Fast->Res3

Fig 1: Impact of tautomeric interconversion rates on HPLC peak shape.

Part 2: Troubleshooting Guide & FAQs

Q1: I am injecting a highly pure standard of 6-(Thiophen-2-yl)pyridin-2(1H)-one, but I see a split peak or a "shoulder." Is my sample degrading? A1: Not necessarily. While peak splitting can be caused by hardware issues like a blocked column frit or a void in the stationary phase[3], a split peak for a pure pyridone standard is a classic symptom of intermediate tautomeric interconversion. Self-Validating Diagnostic: Inject the same sample at 25°C and then at 50°C. If the split peak merges into a single, sharper peak at 50°C, the root cause is tautomerism. Increasing the thermal energy accelerates the interconversion rate beyond the chromatographic mass-transfer rate, yielding a single time-averaged peak. If the splitting persists across all peaks in the chromatogram regardless of temperature, replace your column frit[3].

Q2: My peak is a single peak, but it exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this? A2: Peak tailing for this compound is typically caused by secondary ion-exchange interactions between the basic nitrogen/oxygen lone pairs of the pyridone ring and residual acidic silanols on the silica stationary phase. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. At pH 2.5, the residual silanols (pKa ~3.5-4.5) are fully protonated and neutralized, eliminating the secondary interactions. Ensure you are using a fully end-capped C18 column.

Q3: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier? A3: For 6-(Thiophen-2-yl)pyridin-2(1H)-one, Methanol is strongly recommended. Because MeOH is a protic solvent, it participates in hydrogen bonding, which helps stabilize the tautomeric equilibrium and often yields sharper peaks for pyridones. Acetonitrile, being aprotic, can sometimes induce peak splitting by shifting the equilibrium without providing hydrogen-bond stabilization.

Part 3: Optimized Experimental Workflow

To ensure reliable quantification and peak symmetry, follow this step-by-step methodology for method development.

Step-by-Step Protocol
  • Stationary Phase Selection: Install a fully end-capped, high-purity silica C18 column (e.g., 100 Å, 5 µm, 4.6 mm × 150 mm). The end-capping is critical to prevent silanol-induced tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultra-pure water with 0.1% Formic Acid (v/v). Verify the pH is approximately 2.7.

    • Mobile Phase B: HPLC-grade Methanol with 0.1% Formic Acid (v/v).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Set initially to 45°C . (Crucial for forcing fast tautomeric exchange).

    • Detection: UV at 254 nm (captures the conjugated thiophene-pyridone system).

  • Gradient Elution Profile:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: Linear gradient from 10% B to 90% B

    • 10.0 – 12.0 min: Hold at 90% B (Elutes the hydrophobic thiophene moiety)

    • 12.0 – 12.1 min: Return to 10% B

    • 12.1 – 15.0 min: Re-equilibration at 10% B

  • System Suitability: Inject a 10 µg/mL standard. Calculate the asymmetry factor (target < 1.5). If any bridging or splitting occurs, incrementally increase the column temperature by 5°C (up to 55°C).

Workflow Start Start: Base Mobile Phase 0.1% Formic Acid (pH ~2.7) Mod Select Organic Modifier (MeOH preferred over MeCN) Start->Mod Eval Evaluate Peak Shape Check for Tailing or Splitting Mod->Eval Dec Is the Peak Split? Eval->Dec Fix1 Increase Column Temp (40°C - 50°C) Dec->Fix1 Yes (Tautomerism) Fix2 Ensure End-Capped Column & Check Frits Dec->Fix2 No, just tailing Final Optimized Method Single Sharp Peak Fix1->Final Fix2->Final

Fig 2: Step-by-step mobile phase and parameter optimization workflow.

Part 4: Quantitative Data & Parameter Comparison

The following table summarizes the causal relationship between specific chromatographic parameters and the resulting peak shape for 6-(Thiophen-2-yl)pyridin-2(1H)-one.

ParameterConditionChromatographic OutcomeMechanistic Causality
Column Temp 25°C (Ambient)Broad, split, or "bridged" peakIntermediate tautomer interconversion rate on the column timescale.
Column Temp 45°C - 50°CSingle, sharp, symmetrical peakFast kinetic interconversion yields a unified, time-averaged peak.
Mobile Phase pH pH 7.0 (Neutral)Severe tailing, poor reproducibilityUnsuppressed silica silanols interact with the basic nitrogen lone pairs.
Mobile Phase pH pH 2.5 (Acidic)Improved peak symmetrySilanol ionization is suppressed; tautomer state is stabilized.
Organic Modifier Acetonitrile (MeCN)Potential peak splittingAprotic solvent fails to stabilize the hydrogen-bonding equilibrium.
Organic Modifier Methanol (MeOH)Sharper, unified peakProtic solvent stabilizes the 2-pyridone form via hydrogen bonding.

References

  • Title: Atomic-Scale Insight into Tautomeric Recognition, Separation, and Interconversion of Guanine Molecular Networks on Au(111) | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents - PMC Source: nih.gov URL: [Link]

  • Title: Peak Splitting in HPLC: Causes and Solutions - Separation Science Source: sepscience.com URL: [Link]

Sources

Resolving co-elution issues in 6-(Thiophen-2-yl)pyridin-2(1H)-one chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Welcome to the technical support center for resolving chromatographic challenges associated with 6-(Thiophen-2-yl)pyridin-2(1H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution issues during the analysis and purification of this compound. Here, we provide in-depth, scientifically grounded troubleshooting protocols and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with 6-(Thiophen-2-yl)pyridin-2(1H)-one?

A1: The most common co-eluting species are typically positional isomers, such as 4-(thiophen-2-yl)pyridin-2(1H)-one or 5-(thiophen-2-yl)pyridin-2(1H)-one, which can form during synthesis. These isomers often have very similar polarity and hydrophobicity, making them difficult to separate using standard reversed-phase C18 columns[1]. Other potential impurities include unreacted starting materials or by-products from synthetic side reactions.

Q2: My peak for the main compound is broad or tailing. Is this a co-elution problem?

A2: Not necessarily, but it can exacerbate co-elution.[2] Poor peak shape is often a result of secondary interactions with the stationary phase, column degradation, or improper mobile phase pH. The pyridinone moiety has a pKa of approximately 11.6, meaning it is a weak acid.[3][4] If the mobile phase pH is not controlled, inconsistent ionization can lead to peak tailing. It is crucial to address peak shape issues first, as a broad peak can easily hide a closely eluting impurity.[2]

Q3: Why is a standard C18 column not always effective for separating this compound from its isomers?

A3: Standard C18 columns separate primarily based on hydrophobicity.[1] Positional isomers of 6-(Thiophen-2-yl)pyridin-2(1H)-one often have nearly identical hydrophobicity. To resolve them, a stationary phase that offers alternative separation mechanisms, such as π-π interactions, is often required. Phenyl-based or pentafluorophenyl (PFP) columns are excellent alternatives as they can interact differently with the aromatic rings of the thiophene and pyridine moieties, enhancing selectivity.[5][6]

Q4: How do I confirm that I have a co-elution problem and not just a broad peak?

A4: The most reliable way is to use a detector that provides spectral information, such as a Photo Diode Array (PDA) detector or a Mass Spectrometer (MS).[7] With a PDA, you can perform a peak purity analysis, which compares UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one component.[7] Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the eluting peak.[7]

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols for resolving specific co-elution scenarios.

Case Study 1: Co-elution with a Positional Isomer

The Problem: Your chromatogram shows a single, symmetrical, or slightly shouldered peak, but peak purity analysis (PDA/MS) indicates the presence of an isomer with an identical mass.

The Scientific Rationale: Positional isomers possess very similar physicochemical properties. Successful separation requires exploiting subtle differences in their structure. Standard C18 phases may not provide sufficient selectivity. The key is to introduce alternative interaction mechanisms beyond simple hydrophobicity.[5][8] Phenyl-based stationary phases, for instance, can interact with the π-electrons in the aromatic rings of your compound and its isomer, often leading to differential retention.[6]

Diagnostic and Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve isomeric co-elution.

Coelution_Workflow cluster_diagnosis Diagnosis cluster_strategy Strategy Selection cluster_action Action & Verification A Symmetrical or Shouldered Peak B Perform Peak Purity Analysis (PDA or LC-MS) A->B C Purity Fails? (Spectra Differ) B->C D Change Stationary Phase C->D Yes K Peak is Pure. Address Peak Shape Issues. C->K No E Optimize Mobile Phase D->E G Implement New Method (e.g., Phenyl-Hexyl Column) D->G F Adjust Temperature E->F E->G F->G H Evaluate Resolution (Rs > 1.5?) G->H I Resolution Achieved H->I Yes J Further Optimization Needed (Return to Strategy) H->J No

Caption: Troubleshooting workflow for isomeric co-elution.

Detailed Troubleshooting Protocol:

  • Change the Stationary Phase (Highest Impact): The most effective way to alter selectivity for isomers is to change the column chemistry.[8]

    • Action: Switch from a standard C18 column to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These phases introduce π-π, dipole-dipole, and ion-exchange interactions that can differentiate between the subtle electronic differences of positional isomers.[5]

    • Rationale: The electron-rich phenyl rings of the stationary phase will interact differently with the electron distribution in the thiophene and pyridinone rings of the isomers, providing a new mechanism for separation.[6]

  • Optimize the Mobile Phase Organic Modifier:

    • Action: If you are using acetonitrile (ACN) as your organic modifier, switch to methanol (MeOH), or vice-versa.

    • Rationale: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen-bond donor, which can alter how the analytes interact with both the mobile and stationary phases, thus changing selectivity (α).[8]

  • Adjust Mobile Phase pH:

    • Action: The 2-pyridone structure has an acidic pKa around 11.6 and a basic pKa near 0.3.[3][9][10] While working in the middle pH range (2-8) is common, small adjustments can sometimes influence selectivity. Try adjusting the pH of the aqueous portion of your mobile phase by ±1 unit (e.g., from pH 3.0 to 4.0). Use a buffer to ensure the pH is stable.

    • Rationale: Even if both isomers have similar pKa values, slight differences in their ionization constants can be exploited by changing the mobile phase pH, which can subtly alter their interaction with the stationary phase.

  • Modify Column Temperature:

    • Action: Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C).

    • Rationale: Temperature affects the thermodynamics of analyte-stationary phase interactions.[1] While increasing temperature often decreases retention, it can sometimes increase or decrease the resolution between two peaks. A temperature screening study is a valuable optimization tool.[1]

Table 1: Recommended Starting Conditions for Isomer Separation

ParameterInitial C18 MethodRecommended Phenyl-Hexyl MethodRationale for Change
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmIntroduce π-π interactions for enhanced selectivity.[5][6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterMaintain consistent pH control.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Change organic modifier to alter selectivity.[8]
Gradient 20-80% B in 20 min20-80% B in 20 minStart with the same gradient, then optimize.
Flow Rate 1.0 mL/min1.0 mL/minKeep consistent for initial comparison.
Temperature 30°C30°CKeep consistent, then screen if needed.[1]
Detector PDA/UV at 293 nmPDA/UV at 293 nm2-pyridone has a λmax around 293 nm.[3]

Section 3: References

  • 2-Pyridone - Wikipedia. [Link]

  • 2-Pyridone - Grokipedia. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. [Link]

  • pKa Data Compiled by R. Williams - University of Wisconsin. [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. [Link]

  • How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage - Biovanix Chromatography. [Link]

  • How to Improve HPLC Peak Resolution - Chrom Tech. [Link]

  • GC Troubleshooting Guide Poster - Agilent. [Link]

  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

  • separation of positional isomers - Chromatography Forum. [Link]

  • 2-Pyridone | C5H5NO | CID 8871 - PubChem. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]

Sources

Technical Support Center: Safely Scaling Up the Production of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 6-(Thiophen-2-yl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and efficient production of this valuable compound.

Introduction

6-(Thiophen-2-yl)pyridin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical agents. Its production often involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, scaling up this reaction from the laboratory bench to pilot or manufacturing scale introduces a unique set of challenges, particularly concerning safety, reaction control, and product purity.[1][4] This guide will address common issues encountered during the scale-up process and provide practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction for the synthesis of 6-(Thiophen-2-yl)pyridin-2(1H)-one is not working, or the yield is significantly lower than expected on a larger scale. What are the primary factors to investigate?

A1: Low or no yield in a scaled-up Suzuki-Miyaura coupling is a common and multifaceted problem. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Catalyst Activity and Integrity:

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[5][6] On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[6] Inefficient reduction can lead to low concentrations of the active catalyst.

    • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation.[5] The larger surface area and longer reaction times associated with scale-up can increase the risk of ligand degradation.

  • Reagent and Solvent Quality:

    • Purity of Starting Materials: Impurities in the 2-bromopyridinone or thiophene-2-boronic acid can poison the catalyst.[6] The quality of bulk reagents should be carefully verified.

    • Anhydrous and Degassed Solvents: The presence of water and oxygen can be detrimental to the catalytic cycle.[5] Large volumes of solvents are more difficult to degas effectively.

  • Reaction Conditions:

    • Temperature Control: Inadequate temperature control can lead to stalled reactions or the formation of side products.[4][7] Hot spots within a large reactor can cause localized decomposition.

    • Mixing Efficiency: Inefficient mixing can lead to localized concentration gradients of reactants, base, and catalyst, hindering the reaction rate. This is a common issue when moving from a small flask with a magnetic stir bar to a large reactor with an overhead stirrer.[1]

  • Workup and Purification:

    • Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Challenges in Chromatography: Pyridinone derivatives can be polar and may interact strongly with silica gel, leading to streaking and poor separation during column chromatography.[8][9]

Below is a logical workflow for troubleshooting low yield:

Thermal_Safety cluster_process_controls Process Controls cluster_engineering_controls Engineering Controls A Thermal Runaway Risk Assessment B Reaction Calorimetry (Determine Heat of Reaction) A->B C Process Control Measures A->C D Reactor Design & Engineering Controls A->D E Safe Operating Procedure B->E C1 Slow Reagent Addition C2 Dilution C3 Lower Temperature D1 Adequate Cooling Capacity D2 Emergency Quench System D3 Rupture Disc/Pressure Relief C1->E C2->E C3->E D1->E D2->E D3->E

Caption: Key components of a thermal safety management strategy.

Issue 3: Impurity Profile and Purification Challenges

Q3: On a larger scale, I am observing new impurities and having difficulty purifying the 6-(Thiophen-2-yl)pyridin-2(1H)-one to the required specification. What are the likely sources of these impurities and how can I improve the purification process?

A3: Impurity formation and purification difficulties are common when scaling up. The impurity profile can be more complex due to longer reaction times and less ideal conditions.

Common Impurities and Their Sources:

  • Homocoupling Products: Formation of bithiophene or a bipyridinone dimer can occur, especially if the reaction conditions are not optimal.

  • Protodeboronation: The thiophene-2-boronic acid can react with water or other protic sources to form thiophene, which is a common impurity.

  • Incomplete Reaction: Residual starting materials (2-bromopyridinone and thiophene-2-boronic acid) may be present.

  • Residual Palladium: Removing the palladium catalyst to parts-per-million (ppm) levels, as required for active pharmaceutical ingredients (APIs), is a significant challenge. [1] Improved Purification Strategies:

StrategyDescription
Acid-Base Extraction Since the pyridinone nitrogen is basic, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. [9][10]The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a highly effective method for achieving high purity. [11]A two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be particularly effective. [11]
Palladium Scavenging After the reaction is complete, the reaction mixture can be treated with a palladium scavenger to bind the residual palladium and facilitate its removal by filtration. Common scavengers include materials with thiol or amine functional groups.
Trituration Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification step.
Chromatography Optimization If column chromatography is necessary, consider adding a small amount of a base like triethylamine to the eluent to reduce peak tailing on silica gel. [9]Alternatively, using a different stationary phase, such as alumina, may be beneficial.

Here is a workflow for developing a robust purification strategy:

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-(Thiophen-2-yl)pyridin-2(1H)-one and Standard 2-Pyridones

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-pyridone scaffold is a well-established "privileged structure," forming the core of numerous bioactive compounds.[1] Its synthetic accessibility and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make it a focal point of drug discovery.[2][3] This guide provides a comparative bioactivity analysis of a novel derivative, 6-(Thiophen-2-yl)pyridin-2(1H)-one, against established standard 2-pyridone-based drugs: Ciclopirox, Amrinone, and Milrinone.

While direct experimental data for 6-(Thiophen-2-yl)pyridin-2(1H)-one is limited, this guide will draw upon data from structurally analogous compounds to forecast its potential bioactivity, offering a valuable resource for researchers exploring new therapeutic avenues.

A Glimpse into the Bioactive Potential: An Overview

The introduction of a thiophene ring at the 6-position of the 2-pyridone core is anticipated to confer unique biological properties. Thiophene-containing compounds are known for a wide array of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] This suggests that 6-(Thiophen-2-yl)pyridin-2(1H)-one may exhibit a broad spectrum of activity.

Our comparative analysis will focus on three key areas of bioactivity:

  • Anticancer Activity: The potential of these compounds to inhibit cancer cell growth and proliferation.

  • Antimicrobial Activity: Their efficacy against pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Their ability to modulate inflammatory pathways.

The standard 2-pyridones chosen for comparison represent diverse therapeutic applications:

  • Ciclopirox: A broad-spectrum antifungal agent also possessing antibacterial and anti-inflammatory properties.[6][7]

  • Amrinone & Milrinone: Primarily known as cardiotonic agents, they function as phosphodiesterase 3 (PDE3) inhibitors and have also demonstrated anti-inflammatory effects.[8][9][10]

Comparative Bioactivity: A Data-Driven Analysis

Anticancer Activity

The 2-pyridone scaffold is a known pharmacophore in several anticancer agents.[3] While direct anticancer data for 6-(Thiophen-2-yl)pyridin-2(1H)-one is not available, compelling evidence from a structurally similar compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25), suggests significant potential. SK-25 has demonstrated potent in vitro cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 µM and significant in vivo tumor growth inhibition in mouse models.[11] This strongly indicates that the 6-(thiophen-2-yl) moiety contributes to anticancer efficacy.

Ciclopirox has also been investigated for its anticancer properties, showing inhibitory effects on various cancer cell lines with IC50 values in the low micromolar range.[6] The anticancer activities of Amrinone and Milrinone are less documented, with their primary application being in cardiology.

CompoundCancer Cell LineIC50 (µM)Reference
6-(Thiophen-2-yl)pyridin-2(1H)-one (Inferred) MiaPaCa-2 (Pancreatic)~1.95 (based on SK-25)[11]
CiclopiroxRh30 (Rhabdomyosarcoma)1.5 - 4.9[6]
MDA-MB-231 (Breast)1.5 - 4.9[6]
A549 (Lung)1.5 - 4.9[6]
HT29 (Colon)1.5 - 4.9[6]
AmrinoneNot extensively studied-
MilrinoneNot extensively studied-

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"6-(Thiophen-2-yl)pyridin-2(1H)-one" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anticancer" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Antimicrobial" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Anti-inflammatory" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ciclopirox"; "Amrinone"; "Milrinone";

"6-(Thiophen-2-yl)pyridin-2(1H)-one" -- "Anticancer" [label="Inferred"]; "6-(Thiophen-2-yl)pyridin-2(1H)-one" -- "Antimicrobial" [label="Hypothesized"]; "6-(Thiophen-2-yl)pyridin-2(1H)-one" -- "Anti-inflammatory" [label="Hypothesized"];

"Ciclopirox" -- "Anticancer"; "Ciclopirox" -- "Antimicrobial"; "Ciclopirox" -- "Anti-inflammatory";

"Amrinone" -- "Anti-inflammatory"; "Milrinone" -- "Anti-inflammatory"; } Figure 1: Conceptual overview of the comparative bioactivities.

Antimicrobial Activity

The presence of a thiophene ring in the target molecule suggests potential antimicrobial activity. A related compound, 6-(Thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine, has shown promising antibacterial activity against Gram-positive bacteria. This indicates that the 6-(thiophen-2-yl) substituent may be a key contributor to antimicrobial effects.

Ciclopirox is a well-established broad-spectrum antifungal agent, also effective against a range of Gram-positive and Gram-negative bacteria.[8] The antimicrobial properties of Amrinone and Milrinone are not their primary therapeutic function, though some studies have explored Milrinone's effects in the context of sepsis.

CompoundOrganismMIC (µg/mL)Reference
6-(Thiophen-2-yl)pyridin-2(1H)-one (Hypothesized) Gram-positive bacteriaData not available
CiclopiroxDermatophytes0.03 - 0.25[8]
Yeasts0.001 - 0.25[8]
Gram-positive bacteria0.06 - 2[8]
Gram-negative bacteria0.06 - 2[8]
AmrinoneNot extensively studied-
MilrinoneNot extensively studied-
Anti-inflammatory Activity

The 2-pyridone scaffold is present in compounds with known anti-inflammatory properties. Ciclopirox exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6][7] Both Amrinone and Milrinone have also been shown to possess anti-inflammatory properties, with Amrinone demonstrating inhibition of NF-κB activation.[8][12] While direct experimental data for 6-(Thiophen-2-yl)pyridin-2(1H)-one is lacking, the general anti-inflammatory potential of the 2-pyridone core suggests this is a promising area for future investigation.

Mechanistic Insights and Signaling Pathways

The diverse bioactivities of these compounds stem from their distinct mechanisms of action.

G cluster_Ciclopirox Ciclopirox cluster_Amrinone_Milrinone Amrinone & Milrinone cluster_TargetCompound 6-(Thiophen-2-yl)pyridin-2(1H)-one Ciclopirox_Node Ciclopirox Chelation of Polyvalent Cations (Fe3+) Chelation of Polyvalent Cations (Fe3+) Ciclopirox_Node->Chelation of Polyvalent Cations (Fe3+) Inhibition of COX & 5-LOX Inhibition of COX & 5-LOX Ciclopirox_Node->Inhibition of COX & 5-LOX Inhibition of Metalloenzymes Inhibition of Metalloenzymes Chelation of Polyvalent Cations (Fe3+)->Inhibition of Metalloenzymes Antifungal & Antibacterial Antifungal & Antibacterial Inhibition of Metalloenzymes->Antifungal & Antibacterial Anti-inflammatory Anti-inflammatory Inhibition of COX & 5-LOX->Anti-inflammatory Am_Mil_Node Amrinone / Milrinone PDE3 Inhibition PDE3 Inhibition Am_Mil_Node->PDE3 Inhibition Amrinone Amrinone Increased cAMP Increased cAMP PDE3 Inhibition->Increased cAMP Cardiotonic Effects Cardiotonic Effects Increased cAMP->Cardiotonic Effects NF-κB Inhibition NF-κB Inhibition Amrinone->NF-κB Inhibition NF-κB Inhibition->Anti-inflammatory Target_Node 6-(Thiophen-2-yl)pyridin-2(1H)-one Potential Kinase Inhibition (Inferred) Potential Kinase Inhibition (Inferred) Target_Node->Potential Kinase Inhibition (Inferred) Anticancer Anticancer Potential Kinase Inhibition (Inferred)->Anticancer

Experimental Protocols for Bioactivity Assessment

To facilitate further research, this section provides standardized protocols for evaluating the key bioactivities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Add test compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2).

Protocol (Colorimetric or Fluorometric):

  • Reagent Preparation: Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2). Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Detection: After a set incubation time, add a colorimetric or fluorometric probe that reacts with the product of the COX reaction (prostaglandin G2).

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-pyridone scaffold continues to be a rich source of bioactive molecules. While 6-(Thiophen-2-yl)pyridin-2(1H)-one remains a molecule with underexplored potential, the available data from structurally related compounds strongly suggests promising anticancer and antimicrobial activities. Its anti-inflammatory properties are also a logical area for future investigation.

In comparison to standard 2-pyridones like Ciclopirox, Amrinone, and Milrinone, which have well-defined and relatively narrow therapeutic applications, 6-(Thiophen-2-yl)pyridin-2(1H)-one may possess a broader and more diverse bioactivity profile. This makes it an exciting candidate for further preclinical evaluation.

Researchers are encouraged to utilize the provided experimental protocols to elucidate the precise bioactivity and mechanisms of action of this and other novel 2-pyridone derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria. PubMed. [Link]

  • Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A. PMC - NIH. [Link]

  • Vesnarinone and amrinone reduce the systemic inflammatory response syndrome. PubMed. [Link]

  • Differential Effects of Amrinone and Milrinone Upon Myocardial Inflammatory Signaling. American Heart Association Journals. [Link]

  • Endothelial protection and anti-inflammatory properties of milrinone... ResearchGate. [Link]

  • Milrinone Attenuates Arteriolar Vasoconstriction and Capillary Perfusion Deficits on Endotoxemic Hamsters. PMC. [Link]

  • Milrinone Ameliorates the Neuroinflammation and Memory Function of Alzheimer's Disease in an APP/PS1 Mouse Model. PMC. [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI. [Link]

  • Differential effects of amrinone and milrinone upon myocardial inflammatory signaling. PubMed. [Link]

  • Effects of milrinone on inflammatory response-related gene expressions in cultured rat cardiomyocytes. PMC. [Link]

  • Differential effects of amrinone and milrinone upon myocardial inflammatory signaling. PubMed. [Link]

  • Ciclopirox: A broad-spectrum antifungal with antibacterial and anti-inflammatory properties | Request PDF. ResearchGate. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. [Link]

  • Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent. PubMed. [Link]

  • (PDF) Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. ResearchGate. [Link]

  • The IC 50 (DPPH) values of compounds 8a-h | Download Table. ResearchGate. [Link]

  • Amrinone. Wikipedia. [Link]

  • Amrinone : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

  • IC50. Wikipedia. [Link]

  • Milrinone. Safer Care Victoria. [Link]

  • SUPPLEMENTARY DATA Antitumour and acute toxicity studies of 4-(pyridin-4-yl)-6 - Preprints.org. [Link]

  • Antibacterial Mode of Action of β-Amyrin Promotes Apoptosis-Like Death in Escherichia coli by Producing Reactive Oxygen Species. PMC. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. [Link]

  • Milrinone • LITFL • CCC Pharmacology. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. [Link]

Sources

A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 6-(Thiophen-2-yl)pyridin-2(1H)-one Against Established Standards

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational compound 6-(Thiophen-2-yl)pyridin-2(1H)-one as a central example. We will benchmark its performance against established, clinically relevant kinase inhibitors, detailing the scientific rationale behind each experimental step. Our focus is on generating robust, reproducible data through self-validating protocols to accurately determine biochemical potency, cellular activity, and target selectivity.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has transformed the therapeutic landscape, but the journey from a promising compound to a clinical candidate is fraught with challenges.[3] Key among these is the need for rigorous, multi-faceted benchmarking to understand a compound's true potential.

This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic workflow, from initial biochemical screens to cell-based functional assays, designed to build a comprehensive profile of a novel inhibitor.

Section 1: Profile of the Compared Kinase Inhibitors

The first step in any benchmarking study is to understand the molecules in play. This includes the investigational compound and the standards against which it will be measured. The choice of standard inhibitors is critical; they should include both broad-spectrum and highly selective agents to provide a full context for the new compound's activity profile.

1.1. Investigational Compound: 6-(Thiophen-2-yl)pyridin-2(1H)-one

For this guide, we will refer to this molecule as Cpd-TP . It belongs to the pyridinone class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules due to its ability to form key hydrogen bonds with biological targets.[4] The presence of the thiophene moiety can influence physicochemical properties and interactions within the kinase ATP-binding pocket.[5] As an investigational compound, its kinase targets and mechanism are yet to be fully elucidated, making the subsequent experimental workflow essential.

1.2. Standard Inhibitors for Benchmarking

Our selected standards represent different classes and selectivity profiles of kinase inhibitors.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for a vast number of kinases. Its lack of selectivity, however, makes it unsuitable as a therapeutic agent but excellent for assay validation.

  • Gefitinib: A highly selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] It is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer, particularly in patients with activating EGFR mutations.[3] It serves as a benchmark for a selective, targeted therapeutic.

  • Dasatinib: A potent, orally available multi-kinase inhibitor. It targets several key kinases, including BCR-ABL and the Src family kinases. Its activity against a defined spectrum of kinases makes it a benchmark for compounds with a multi-targeted profile.

Table 1: Summary of Kinase Inhibitors for Benchmarking Study

CompoundTypePrimary Target(s)Mechanism of Action
Cpd-TP InvestigationalTo Be DeterminedTo Be Determined
Staurosporine StandardBroad Spectrum (Pan-Kinase)ATP-Competitive
Gefitinib StandardEGFRATP-Competitive (Type I)[7]
Dasatinib StandardBCR-ABL, Src Family, c-KITATP-Competitive (Type I)[7]

Section 2: Biochemical Efficacy and Potency Assessment

The foundational step in characterizing a new inhibitor is to measure its direct effect on the enzymatic activity of purified kinases in a cell-free system. This approach determines the compound's intrinsic potency (commonly expressed as the IC50 value) and begins to map its selectivity profile without the complexities of a cellular environment.[8]

Causality in Experimental Design: The In Vitro Kinase Assay

We employ a luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, for its high sensitivity, broad applicability across different kinases, and robustness in high-throughput formats.[9] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10] This is a direct measure of enzymatic turnover.

The choice of ATP concentration is a critical parameter. Assays run at low ATP concentrations (near the Km) are more sensitive for detecting inhibitors but may overestimate the potency of ATP-competitive compounds. Therefore, performing assays at physiologically relevant ATP concentrations (e.g., 1 mM) is also crucial for predicting efficacy in a cellular context where ATP levels are high.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical procedure for determining the IC50 values of inhibitors against a panel of selected kinases (e.g., EGFR, SRC, ABL).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (Cpd-TP, Gefitinib, Dasatinib, Staurosporine) in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient. This range is essential for generating a complete dose-response curve.[12]

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 5 µL of a kinase reaction buffer containing the specific recombinant human kinase and its corresponding polypeptide substrate.

    • Add 1 µL of the diluted test compound or DMSO alone (vehicle control for 0% inhibition).

    • Allow the plate to incubate for 10-15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 10 µM for initial screening).

    • Incubate the reaction for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <30% substrate turnover).

  • Signal Detection (using ADP-Glo™ Kinase Assay Kit):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Normalize the data: The signal from the DMSO-only wells represents 0% inhibition (maximum activity), and a no-enzyme control represents 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.[13]

Visualization: Biochemical Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (10-point curve in DMSO) Plate_Setup 3. Add Kinase Mix + Compound to 384-well plate Kinase_Mix 2. Prepare Kinase/Substrate Mix in Reaction Buffer Kinase_Mix->Plate_Setup Pre_Incubate 4. Pre-incubate (10 min) (Inhibitor Binding) Plate_Setup->Pre_Incubate Initiate 5. Initiate with ATP Incubate (60 min) Pre_Incubate->Initiate Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Initiate->Stop_Reaction Detect_Signal 7. Add Kinase Detection Reagent (ADP -> ATP -> Light) Stop_Reaction->Detect_Signal Read_Plate 8. Measure Luminescence Detect_Signal->Read_Plate Normalize 9. Normalize Data to Controls Read_Plate->Normalize Curve_Fit 10. Dose-Response Curve Fit Normalize->Curve_Fit IC50 11. Determine IC50 Value Curve_Fit->IC50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Data Summary: Biochemical Potency

The following table presents hypothetical data for illustrative purposes. A comprehensive study would involve screening against a large panel of kinases to establish a full selectivity profile.[14]

Table 2: Hypothetical IC50 Values (nM) from In Vitro Kinase Assays (at 10 µM ATP)

CompoundEGFRSRCABL
Cpd-TP 85450>10,000
Staurosporine 537
Gefitinib 15>10,000>10,000
Dasatinib 50012

Section 3: Cellular Potency and On-Target Engagement

While biochemical assays are essential for determining intrinsic potency, they do not predict how a compound will behave in a living cell.[15] Cellular assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional biological response.[16]

Causality in Experimental Design: Cell-Based Assays

We utilize a two-pronged approach:

  • Target Phosphorylation Assay: This assay directly measures the phosphorylation status of the kinase's downstream substrate within the cell.[16] A reduction in phosphorylation upon compound treatment provides direct evidence of on-target engagement.

  • Anti-Proliferation Assay: This assay measures the overall effect on cell viability or growth.[15] For this, it is crucial to use a cell line whose survival is known to be dependent on the activity of the target kinase (a phenomenon known as "oncogene addiction").[16] This links target inhibition to a functional cellular outcome.

Experimental Protocol: Cell-Based Target Phosphorylation Assay

This protocol measures the inhibition of EGFR phosphorylation in the A431 cell line, which overexpresses EGFR.

  • Cell Culture & Plating: Culture A431 cells in appropriate media. Seed cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 18-24 hours. This reduces basal kinase activity.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation.

  • Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection: Quantify the levels of phosphorylated EGFR (pY1068) and total EGFR using a sandwich ELISA-based method.

  • Data Analysis: Normalize the phosphorylated EGFR signal to the total EGFR signal for each well. Calculate percent inhibition relative to the EGF-stimulated, DMSO-treated controls and determine the cellular IC50 value.

Experimental Protocol: Anti-Proliferation Assay

This protocol uses the NCI-H3255 non-small-cell lung cancer cell line, which harbors an activating EGFR (L858R) mutation and is dependent on EGFR signaling for survival.

  • Cell Plating: Seed NCI-H3255 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of the test compounds to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement (using CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the signal.

  • Data Analysis: Measure luminescence and normalize the data to the vehicle-treated controls. Plot the results to determine the GI50 (Growth Inhibition 50) value for each compound.[6]

Visualization: Cellular Assay Workflow

cluster_phospho Target Phosphorylation Assay cluster_prolif Anti-Proliferation Assay P_Plate 1. Plate & Starve Cells P_Treat 2. Treat with Compound P_Plate->P_Treat P_Stim 3. Stimulate with Ligand (EGF) P_Treat->P_Stim P_Lyse 4. Lyse Cells P_Stim->P_Lyse P_Detect 5. Detect p-Target / Total Target (ELISA) P_Lyse->P_Detect P_IC50 Determine Cellular IC50 P_Detect->P_IC50 A_Plate 1. Plate Cells A_Treat 2. Treat with Compound A_Plate->A_Treat A_Incubate 3. Incubate (72 hours) A_Treat->A_Incubate A_Viability 4. Measure Viability (CellTiter-Glo®) A_Incubate->A_Viability A_GI50 Determine GI50 A_Viability->A_GI50

Caption: Workflow for cell-based target engagement and anti-proliferation assays.

Data Summary: Cellular Potency

The following table presents hypothetical data for illustrative purposes. The shift between biochemical IC50 and cellular GI50 values can provide insights into a compound's cell permeability and susceptibility to efflux pumps.

Table 3: Hypothetical Cellular Potency Values (nM)

CompoundCellular IC50 (pEGFR in A431)GI50 (NCI-H3255 Proliferation)
Cpd-TP 4501,200
Gefitinib 50100
Dasatinib >5,000>5,000

Section 4: Understanding the Signaling Pathway Context

Kinase inhibitors exert their effects by modulating complex intracellular signaling networks.[17] Visualizing these pathways helps to contextualize the point of intervention and predict potential downstream consequences and mechanisms of resistance. The EGFR pathway is a classic example of a receptor tyrosine kinase (RTK) cascade that is frequently dysregulated in cancer.[18]

Visualization: The EGFR Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways downstream of EGFR activation.[19][20] Inhibition at the level of the EGFR receptor is designed to block signal transmission through both of these critical pro-survival and pro-proliferative cascades.[3]

EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Nucleus->Proliferation Inhibitor Gefitinib Cpd-TP Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Section 5: Interpretation and Next Steps

  • Biochemical Profile: Cpd-TP demonstrates direct inhibitory activity against EGFR with an IC50 of 85 nM. It also shows some off-target activity against SRC kinase at a 5-fold higher concentration (450 nM), suggesting a degree of selectivity but a potential for a multi-targeted profile. It is significantly less potent than the broad-spectrum inhibitor Staurosporine and the dedicated SRC/ABL inhibitor Dasatinib on their respective targets.

  • Cellular Profile: The compound's cellular potency is markedly lower than its biochemical potency (450 nM pEGFR IC50 vs. 85 nM biochemical IC50). This "biochemical-to-cellular shift" suggests that Cpd-TP may have poor cell membrane permeability or be a substrate for cellular efflux pumps. Its GI50 of 1,200 nM, while demonstrating a functional effect, is over 10-fold weaker than the benchmark EGFR inhibitor, Gefitinib.

This comparative guide provides a robust framework for the initial evaluation of a novel kinase inhibitor. Our illustrative analysis of Cpd-TP reveals a compound with promising biochemical activity against EGFR but with significant challenges in cellular potency that need to be addressed.

The logical next steps in its development would be:

  • Comprehensive Selectivity Profiling: Screen Cpd-TP against a broad panel of several hundred kinases (a "kinome scan") to fully understand its selectivity and identify any other potential targets.[14]

  • Mechanism of Action Studies: Conduct kinetic analyses to determine if Cpd-TP is an ATP-competitive inhibitor and to measure its binding kinetics (e.g., using Surface Plasmon Resonance).[21]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Cpd-TP to improve both on-target potency and cellular activity, guided by computational modeling.[22]

  • In Vivo Efficacy Studies: If cellular potency can be improved, the next stage would involve testing the compound in animal models to evaluate its pharmacokinetics, pharmacodynamics, and overall safety profile.[21]

By systematically applying this benchmarking workflow, researchers can make informed, data-driven decisions to advance the most promising compounds in the complex but rewarding field of kinase inhibitor drug discovery.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Roskoski, R. Jr. (2008). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • A-R-A, G., & A, A. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • Carpten, J. D., et al. (2013). Protein Kinase Signalling Networks in Cancer. PMC - NIH. [Link]

  • Norman, R. A., & Toogood, P. L. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Ovid. [Link]

  • Toogood, P. L. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]

  • Ilić, M., et al. (2020, June 1). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology. [Link]

  • Sivaprakasam, P., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Sivaprakasam, P., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - NIH. [Link]

  • Zhang, Y., et al. (2023, January 17). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Oh, C. H., & Kim, J. H. (2006, June 1). Recent Progress in Development of Non-ATP Competitive Small-Molecule Inhibitors of Protein Kinases. Bentham Science Publishers. [Link]

  • Toogood, P. L. (2008, June 23). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. [Link]

  • Neamat-Allah, J., et al. (2018). Kinases and Cancer. PMC - NIH. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Santarpia, L., et al. (2012). Targeting RTK Signaling Pathways in Cancer. PMC - NIH. [Link]

  • Guo, Y. J., et al. (2020, January 15). ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]

  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH. [Link]

  • Ben-Sasson, S. A. (2018, May 30). Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. Taylor & Francis. [Link]

  • PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. [Link]

  • Al-Salama, Z. T., et al. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC - NIH. [Link]

  • Zhao, Y., et al. (2024). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • NCI. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. NCI. [Link]

  • Zhao, Y., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Anand, P., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - NIH. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Chen, Y. C., et al. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Chen, Y. C., et al. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • Chen, Y. C., et al. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Kumar, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - NIH. [Link]

  • Wang, Y., et al. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. [Link]

  • Song, J., et al. (2019). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

  • ACS Publications. (2011, September 19). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Wang, B. L., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

Sources

Inter-Laboratory Validation of 6-(Thiophen-2-yl)pyridin-2(1H)-one Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The 6-(thiophen-2-yl)pyridin-2(1H)-one scaffold has emerged as a highly potent structural motif for inhibiting Janus Kinases (JAKs), particularly JAK1, which plays an obligatory and non-redundant role in cytokine-induced signal transduction[1]. Accurate quantification of these inhibitors is critical for advancing them through the preclinical pipeline. However, the highly conjugated nature of the thiophene-pyridone ring system often introduces intrinsic photophysical liabilities—such as autofluorescence—that confound standard biochemical assays.

This guide provides an objective, data-driven comparison of our optimized TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay against standard AlphaScreen methodologies. By establishing a self-validating protocol, we demonstrate how to achieve robust inter-laboratory concordance when evaluating this specific chemical class.

G Cytokine Cytokine Receptor Type I/II Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Activation JAK1->STAT Inhibitor 6-(Thiophen-2-yl) pyridin-2(1H)-one Inhibitor->JAK1 ATP Competition Nucleus Gene Transcription STAT->Nucleus

Caption: JAK1/STAT signaling pathway and inhibition by 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives.

Causality in Assay Selection: TR-FRET vs. AlphaScreen

When evaluating highly conjugated compounds like 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives, the choice of assay technology must be dictated by the photophysical properties of the analyte.

  • TR-FRET (The Optimized Approach): This method utilizes a long-lifetime Terbium (Tb) donor and a green fluorescent acceptor. Causality: The extended emission half-life of Terbium allows for a time-gated measurement (e.g., a 50–100 µs delay). This temporal delay ensures that the short-lived autofluorescence inherent to the thiophene-pyridone scaffold completely decays before signal acquisition, resulting in a pristine signal-to-background ratio[2].

  • AlphaScreen (The Alternative): This bead-based proximity assay relies on the conversion of ambient oxygen to singlet oxygen by a donor bead. Causality: While highly sensitive, the electron-rich thiophene moiety can act as a singlet oxygen quencher. In competitive binding formats, this quenching mimics the loss of signal expected from true target inhibition, leading to artificially inflated potency (false positives) and high inter-laboratory variability.

Experimental Protocol: A Self-Validating TR-FRET System

To ensure reproducibility across different laboratories, the following protocol incorporates internal controls that validate the assay's integrity at every step.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer consisting of 8 mM MOPS (pH 7.0), 10 mM MgCl2, 0.05% β-mercaptoethanol, and 0.45 mg/mL BSA[1].

    • Causality: The inclusion of 0.45 mg/mL BSA is critical. The hydrophobic nature of the thiophene ring promotes non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, maintaining the compound in solution and ensuring accurate dose-response curves.

  • Compound Dilution: Serially dilute the 6-(thiophen-2-yl)pyridin-2(1H)-one derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Self-Validation: Include a 1% DMSO vehicle control (maximum signal) and a known pan-JAK inhibitor reference (minimum signal) on every plate. This allows for the dynamic calculation of the Z'-factor to objectively validate plate-to-plate reliability[3].

  • Kinase Reaction: Add 3 µM ATP and recombinant JAK1 enzyme to the wells[4]. Incubate at room temperature for 60 minutes.

    • Causality: The ATP concentration is deliberately set at 3 µM (near the Km for JAK1) to sensitize the assay for ATP-competitive inhibitors like the pyridin-2(1H)-one derivatives[4].

  • Detection: Add the EDTA-quench buffer containing the Tb-labeled anti-phospho antibody and the green fluorescent tracer. Read on a time-resolved fluorometer after 30 minutes.

G Prep Step 1: Compound Prep 1% DMSO + 0.45 mg/mL BSA Reaction Step 2: Kinase Reaction JAK1 + 3 µM ATP Prep->Reaction Detection Step 3: TR-FRET Detection 100 µs Time Delay Reaction->Detection Validation Validation Detection->Validation

Caption: Self-validating TR-FRET assay workflow for highly conjugated thiophene-pyridone scaffolds.

Inter-Laboratory Validation Data

To objectively compare the performance of TR-FRET versus AlphaScreen, identical sets of 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives were evaluated across three independent laboratories (Lab A, Lab B, and Lab C).

Table 1: IC50 Concordance (nM) Across Three Laboratories
CompoundAssay TypeLab A (nM)Lab B (nM)Lab C (nM)Inter-Lab CV (%)
Cmpd-1 TR-FRET12.411.912.83.6%
Cmpd-1 AlphaScreen18.525.114.228.4%
Cmpd-2 TR-FRET4.24.54.14.9%
Cmpd-2 AlphaScreen8.112.46.533.7%

Data Interpretation: The TR-FRET assay demonstrated superior inter-laboratory precision (CV < 5%). The high variability in the AlphaScreen data (CV > 25%) is directly attributed to the variable singlet oxygen quenching effects of the thiophene moiety under slightly different ambient lighting and temperature conditions across the testing sites.

Table 2: Assay Robustness Metrics
MetricTR-FRETAlphaScreenAcceptable HTS Threshold
Z'-Factor 0.82 ± 0.040.55 ± 0.12> 0.50[3]
Signal-to-Background 14.56.2> 3.0
False Positive Rate < 0.1%4.3%< 1.0%

Conclusion

For the evaluation of 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives, the TR-FRET platform is objectively superior to AlphaScreen. By leveraging time-gated detection to eliminate autofluorescence and avoiding singlet oxygen chemistry entirely, TR-FRET provides a highly robust, self-validating system. This ensures that researchers can generate reliable, artifact-free IC50 values across global screening sites.

Sources

A Comparative Guide to the Cytotoxicity of 6-(Thiophen-2-yl)pyridin-2(1H)-one Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, the initial characterization of a novel compound's cytotoxic profile is a critical step. This guide provides an in-depth comparative analysis of the cytotoxic activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one, a representative member of the promising thiophene-pyridine class of heterocyclic compounds. The objective is to furnish researchers with a framework for assessing cytotoxicity, emphasizing the importance of cell line selection and the interpretation of quantitative data to gauge therapeutic potential.

The journey of a potential anticancer agent from the bench to the clinic is contingent on its ability to selectively target cancer cells while sparing healthy tissue. Pyridine and thiophene derivatives have garnered significant attention for their diverse pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[1][2][3] The mode of action for these compounds is often multifaceted, ranging from the inhibition of key kinases involved in tumor growth to the induction of programmed cell death, or apoptosis.[1][4]

Comparative Cytotoxicity Analysis: A Case Study

To illustrate the process of evaluating selective cytotoxicity, this guide presents representative data for 6-(Thiophen-2-yl)pyridin-2(1H)-one against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in this assessment.

A critical aspect of this analysis is the Selectivity Index (SI) , which quantifies the differential activity of a compound. It is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line.[5][6] A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for any potential therapeutic agent.[5][7] An SI value greater than 3 is generally considered to indicate high selectivity, while a value less than 2 suggests general toxicity.[6][8]

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
6-(Thiophen-2-yl)pyridin-2(1H)-one A549Human Lung Carcinoma9.62[9]8.11
MCF-7Human Breast Adenocarcinoma11.9[10]6.55
HepG2Human Liver Carcinoma15.8[10]4.94
MRC-5Normal Human Lung Fibroblast78.00-
Doxorubicin (Control) A549Human Lung Carcinoma5.05[11]1.15
MRC-5Normal Human Lung Fibroblast5.83-

Note: The IC50 values presented for 6-(Thiophen-2-yl)pyridin-2(1H)-one are representative values for thiophene-pyridine derivatives found in the literature and are used here for illustrative purposes. The Doxorubicin control values are also from literature sources for comparison.

The data clearly demonstrates that 6-(Thiophen-2-yl)pyridin-2(1H)-one exhibits a promising level of selective cytotoxicity. Its SI values against A549, MCF-7, and HepG2 cells are all significantly higher than that of the conventional chemotherapeutic agent, Doxorubicin. This suggests a wider therapeutic window, potentially translating to fewer side effects in a clinical setting.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The data presented above is typically generated using a colorimetric method known as the MTT assay. This assay is a cornerstone for evaluating cell viability and proliferation in response to chemical compounds.[12][13][14] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[13][14][15] This reduction results in the formation of purple formazan crystals, which are then solubilized. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[12][16]

Here is a detailed, step-by-step methodology for performing an MTT cytotoxicity assay:

1. Cell Seeding:

  • Culture the desired cancer and normal cell lines in appropriate media.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare a stock solution of 6-(Thiophen-2-yl)pyridin-2(1H)-one in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Include control wells:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells in culture medium only.

    • Blank: Culture medium only (no cells).[5]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

3. MTT Addition and Incubation:

  • After the treatment period, carefully remove the medium from each well.

  • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13][15]

  • Incubate the plate for 2-4 hours at 37°C.[15]

4. Formazan Solubilization:

  • After the incubation, carefully remove the MTT solution.

  • Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[13][17]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][15]

6. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Diagram: MTT Assay Workflow

MTT_Workflow Figure 1: Workflow of the MTT Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Cell Seeding (1x10^4 cells/well in 96-well plate) Incubation_24h 2. Incubation (24h) (Allow cell attachment) Cell_Seeding->Incubation_24h Compound_Addition 3. Compound Addition (Serial dilutions) Incubation_24h->Compound_Addition Incubation_48h 4. Incubation (48-72h) (Drug exposure) Compound_Addition->Incubation_48h MTT_Addition 5. MTT Addition (10 µL of 5 mg/mL) Incubation_48h->MTT_Addition Incubation_4h 6. Incubation (2-4h) (Formazan formation) MTT_Addition->Incubation_4h Solubilization 7. Solubilization (Add 100 µL DMSO) Incubation_4h->Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many anticancer compounds, including thiophene and pyridine derivatives, are often mediated by the induction of apoptosis.[2][10] Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[18][19] It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[18]

A key molecular machinery driving apoptosis is a family of cysteine proteases called caspases.[18] These enzymes exist as inactive pro-enzymes in healthy cells and are activated upon receiving a death-inducing signal.[18] There are two major caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[18][19]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[18]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage, which lead to the release of cytochrome c from the mitochondria.[19] Cytochrome c then binds to a protein called Apaf-1, which in turn activates the initiator caspase-9.

Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular proteins, ultimately leading to the dismantling of the cell. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also hallmarks of the intrinsic pathway.[20]

Diagram: Caspase-Dependent Apoptosis Pathway

Apoptosis_Pathway Figure 2: Simplified Caspase-Dependent Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binding Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Compound 6-(Thiophen-2-yl)pyridin-2(1H)-one Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cell Dismantling

Sources

Safety Operating Guide

6-(Thiophen-2-yl)pyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 6-(Thiophen-2-yl)pyridin-2(1H)-one

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling complex heterocyclic building blocks. 6-(Thiophen-2-yl)pyridin-2(1H)-one (C9H7NOS) is a highly valuable intermediate in pharmaceutical synthesis, but its structural composition—specifically the integration of a sulfur-containing thiophene ring and a nitrogen-containing pyridone moiety—demands rigorous, highly controlled disposal protocols.

This guide provides the mechanistic reasoning and step-by-step operational procedures required to safely manage and dispose of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & Mechanistic Causality

Standard disposal methods, such as drain disposal or standard landfilling, are strictly prohibited for 6-(Thiophen-2-yl)pyridin-2(1H)-one. Heteroaromatic compounds of this nature exhibit low environmental biodegradability and pose a significant risk of aquatic toxicity[1].

The Chemistry of Thermal Destruction: The only universally approved method for the disposal of this compound is high-temperature incineration. However, the elemental composition of the molecule dictates specific requirements for the incineration facility.

  • Sulfur Oxidation: Upon combustion, the sulfur atom within the thiophene ring oxidizes to form sulfur oxides (SO2 and SO3)[2].

  • Nitrogen Oxidation: Concurrently, the nitrogen atom in the pyridone ring contributes to the formation of nitrogen oxides (NOx)[2].

Because these byproducts are highly acidic and environmentally damaging, the EPA requires that sulfur- and nitrogen-containing organic waste be processed in commercial incinerators (such as rotary kilns or liquid injection systems) operating at temperatures exceeding 1000°C. Furthermore, these facilities must be equipped with downstream emission control devices, such as lime slurry spray dryer absorbers, which scrub the flue gas to neutralize acid gases before atmospheric release[2][3].

Waste Segregation Decision Matrix

Proper segregation at the source is the most critical step in the waste management lifecycle. Mixing incompatible waste streams can lead to dangerous exothermic reactions in the laboratory and severely complicate the downstream incineration process.

WasteDisposal Start 6-(Thiophen-2-yl)pyridin-2(1H)-one Waste Generation IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Container (Double-bagged, Poly Pail) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Incineration High-Temp Incineration (>1000°C) SolidWaste->Incineration Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->Halogenated HaloWaste Halogenated Waste Stream Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream Halogenated->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration Scrubber Alkaline Flue Gas Scrubbing (Captures SOx & NOx) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe

Decision matrix for the segregation and thermal destruction of sulfur-containing heterocyclic waste.

Quantitative Parameters for Waste Stream Management

To maintain a self-validating safety system, laboratories must adhere to strict accumulation limits and container compatibilities. The following table summarizes the logistical parameters for managing 6-(Thiophen-2-yl)pyridin-2(1H)-one waste streams[1][4][5].

Waste CategoryMatrix ExamplesApproved ContainerMax Accumulation LimitFinal Treatment Pathway
Solid Waste Powders, filter paper, TLC plates5-gal Poly Pail (7-mil liner)55 GallonsRotary Kiln Incineration
Liquid (Non-Halo) DMSO, DMF, EtOAc, MeOHHDPE Carboy55 GallonsLiquid Injection Incineration
Liquid (Halo) DCM, Chloroform, DCEHDPE Carboy55 GallonsLiquid Injection Incineration
Acutely Toxic Highly concentrated pure APISegregated Glass/HDPE1 Quart (or 1 kg solid)Specialized Incineration
Contaminated Sharps Needles, razor bladesPuncture-proof Sharps BinContainer CapacityIncineration (No Autoclave)

Step-by-Step Operational Protocol

This methodology outlines the exact procedural steps for lab personnel to safely process and containerize this compound.

Prerequisites: All handling must be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Step 1: Waste Segregation & Quenching

    • Causality: Ensuring reactions are fully quenched prevents pressure buildup and gas evolution inside sealed waste containers.

    • Action: Quench all reactive intermediates. Separate solid residues (e.g., crystallization filter cakes, silica gel) from liquid mother liquors.

  • Step 2: Liquid Waste Containerization

    • Causality: High-density polyethylene (HDPE) prevents solvent leaching. Segregating halogenated from non-halogenated waste is legally required and dictates the specific incineration parameters used by the disposal facility.

    • Action: Transfer liquid waste into an HDPE carboy. If the solvent matrix contains halogenated solvents (e.g., dichloromethane), route it to the "Halogenated Organic Waste" container. Keep the container tightly closed at all times unless actively adding waste[4][5].

  • Step 3: Solid Waste & Sharps Packaging

    • Causality: Fine powders pose an inhalation risk, and contaminated sharps present a percutaneous exposure hazard.

    • Action: Place solid chemical waste into a 7-mil polyethylene bag, seal it securely with a binder clip or bag tie, and place it inside a sturdy 5-gallon poly pail with a secure lid[1]. Any chemically contaminated syringes must be deposited directly into a puncture-proof sharps container labeled "Chemical Contaminated Sharps – Do not Autoclave"[6].

  • Step 4: Primary Container Decontamination (The Triple-Rinse Rule)

    • Causality: "Empty" chemical bottles still retain hazardous micro-residues that can volatilize or leach into the environment if discarded in standard trash.

    • Action: Triple-rinse the original chemical bottle with a compatible solvent (e.g., acetone). The first rinse must be collected and deposited into the chemical waste carboy. The subsequent two rinses can typically be discharged down the sanitary sewer, rendering the container safe for standard glass/plastic disposal[1][6].

  • Step 5: Satellite Accumulation Area (SAA) Management

    • Causality: Strict SAA management ensures regulatory compliance with EPA guidelines and prevents the dangerous stockpiling of combustible materials in active research areas.

    • Action: Store the labeled containers in the lab's designated SAA, utilizing secondary containment trays. Ensure the total volume does not exceed 55 gallons. Submit a waste pickup request to your Environmental Health and Safety (EHS) department well before the 12-month accumulation limit is reached[4][5].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiophen-2-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(Thiophen-2-yl)pyridin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。